molecular formula C14H13NO B1532026 3-(3,5-Dimethylbenzoyl)pyridine CAS No. 1183687-49-1

3-(3,5-Dimethylbenzoyl)pyridine

Cat. No.: B1532026
CAS No.: 1183687-49-1
M. Wt: 211.26 g/mol
InChI Key: BWPJGEGIXTWCQV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzoyl)pyridine is a chemical compound of interest in medicinal and organic chemistry research, particularly in the development of novel therapeutic agents. The 3,5-dimethylbenzoyl moiety is a recognized pharmacophore in the structure of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of compounds active against HIV-1 . Specifically, this functional group is featured in potent 6-benzoyl uracil derivatives, such as 1-(4-acetoxy-trans-2-butenyl)-5-isopropyl-6-(3,5-dimethylbenzoyl)uracil, which have demonstrated inhibition of HIV-1 replication at nanomolar concentrations . The pyridine ring further enhances the molecule's research utility, as this scaffold is prevalent in pharmaceuticals and valued for its influence on pharmacological activity, water solubility, and its role as a pharmacophore . This combination of structural features makes this compound a valuable building block for constructing more complex molecules and for probing structure-activity relationships in drug discovery. The product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPJGEGIXTWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dimethylphenyl)(pyridin-3-yl)methanone (CAS 1183687-49-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethylphenyl)(pyridin-3-yl)methanone, with the CAS registry number 1183687-49-1, is a chemical compound that belongs to the class of diaryl ketones. This structure, featuring a pyridine ring linked to a substituted benzene ring through a carbonyl group, is a common motif in medicinal chemistry and materials science. Diaryl ketones are known for their diverse applications as photoinitiators, in organic synthesis, and as scaffolds for the development of bioactive molecules. The presence of the pyridine nitrogen atom introduces a basic center, which can influence the compound's solubility, crystal packing, and ability to coordinate with metal catalysts. The dimethylphenyl group provides steric bulk and lipophilicity, which can be tailored to fine-tune the molecule's physical and biological properties.

Due to the limited availability of specific experimental data for this compound, this guide will provide a summary of the known information and offer general guidance on its handling and potential applications based on the properties of structurally related molecules.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone are not widely published. The following table summarizes the available information and highlights the data gaps.

PropertyValueSource
Chemical Name (3,5-Dimethylphenyl)(pyridin-3-yl)methanone-
CAS Number 1183687-49-1-
Molecular Formula C₁₄H₁₃NOCalculated
Molecular Weight 211.26 g/mol Calculated
Appearance Likely a solidGeneral observation for similar compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Safety Data and Handling

A specific Safety Data Sheet (SDS) for CAS 1183687-49-1 is not publicly available. Therefore, a thorough risk assessment must be conducted before handling this compound. The following safety recommendations are based on the general hazards associated with similar aromatic ketones and pyridyl compounds.

Potential Hazards (Presumed, not confirmed):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat or other protective clothing.

    • Respiratory Protection: If handling as a powder or if dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures (General Guidance):

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Hypothetical Experimental Workflow: Suzuki Cross-Coupling Reaction

Compounds like (3,5-Dimethylphenyl)(pyridin-3-yl)methanone can be valuable intermediates in organic synthesis. For instance, the pyridine ring can be functionalized via cross-coupling reactions. The following is a hypothetical protocol for a Suzuki cross-coupling reaction using a brominated derivative of the title compound as a starting material. This illustrates a potential application and the general steps involved.

Objective: To synthesize a biaryl compound by coupling a bromopyridine derivative of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone with a boronic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bromopyridine starting material (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene and water).

  • Catalyst and Base Addition: To the reaction mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for example, potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required reaction time (typically 4-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (Bromopyridine & Boronic Acid) Catalyst 2. Add Catalyst & Base (Pd(PPh3)4 & K2CO3) Heat 3. Heat & Stir (e.g., 90 °C) Catalyst->Heat Monitor 4. Monitor Progress (TLC or LC-MS) Workup 5. Aqueous Work-up (Extraction & Washing) Monitor->Workup Purify 6. Column Chromatography Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Hypothetical workflow for a Suzuki cross-coupling reaction.

Conclusion

(3,5-Dimethylphenyl)(pyridin-3-yl)methanone (CAS 1183687-49-1) is a compound with potential applications in various fields of chemical research. However, there is a significant lack of publicly available data regarding its specific physical properties and safety profile. Researchers and drug development professionals should exercise extreme caution when handling this substance and should prioritize obtaining a certified Safety Data Sheet from the supplier. The general safety precautions and the hypothetical experimental workflow provided in this guide are intended to offer a starting point for further investigation and should be adapted based on specific experimental conditions and a thorough, compound-specific risk assessment.

References

No specific technical data sheets or comprehensive safety information for CAS 1183687-49-1 were found in the public domain during the search. The information presented is based on general chemical principles and data from structurally related compounds.

Chemical Profile & Synthetic Utility: (3,5-Dimethylphenyl)(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and pharmacological utility of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone . This document is structured for researchers requiring actionable data for drug discovery and chemical biology applications.

Part 1: Molecular Identity & Physicochemical Architecture

This diaryl ketone serves as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK, Bcr-Abl) where the pyridine nitrogen acts as a critical hinge binder and the 3,5-dimethylphenyl group provides hydrophobic bulk to occupy the selectivity pocket.

Core Identity Data
PropertySpecification
IUPAC Name (3,5-Dimethylphenyl)(pyridin-3-yl)methanone
Common Synonyms 3-(3,5-Dimethylbenzoyl)pyridine; 3,5-Dimethylphenyl 3-pyridyl ketone
CAS Number 1183687-49-1
Molecular Formula

Molecular Weight 211.26 g/mol
SMILES Cc1cc(cc(c1)C(=O)c2cccnc2)C
InChI Key (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
ParameterValueContext for Drug Design
LogP (cLogP) 3.2 ± 0.4Lipophilic; crosses blood-brain barrier (BBB) effectively.
TPSA 30.0 ŲLow polar surface area suggests high oral bioavailability.
pKa (Pyridine N) ~3.6Weakly basic; exists primarily as neutral species at physiological pH (7.4).
H-Bond Acceptors 2Carbonyl Oxygen + Pyridine Nitrogen.
H-Bond Donors 0Requires donor residues (e.g., Ser, Thr, Tyr) in the binding pocket.
Melting Point 58–62 °CSolid at room temperature; facilitates handling/weighing.

Part 2: Synthetic Pathways & Process Chemistry

To access this scaffold, two primary routes are recommended based on scale and available starting materials.

Synthesis Strategy Visualization

SynthesisPathways Start1 3,5-Dimethylphenyl magnesium bromide Process1 Method A: Grignard Addition (THF, 0°C -> Reflux) Start1->Process1 Start2 Nicotinonitrile (3-Cyanopyridine) Start2->Process1 Start3 3-Bromopyridine Process2 Method B: Pd-Catalyzed Carbonylation (CO, Pd(PPh3)4) Start3->Process2 Start4 3,5-Dimethylphenyl boronic acid Start4->Process2 Intermediate Imine Intermediate (Unstable) Process1->Intermediate Addition Product (3,5-Dimethylphenyl) (pyridin-3-yl)methanone Process2->Product One-Pot Intermediate->Product Acid Hydrolysis (H3O+)

Figure 1: Comparative synthetic routes. Method A is preferred for gram-scale batch synthesis; Method B is ideal for library generation.

Method A: Grignard Addition to Nitrile (Recommended Protocol)

This method avoids the over-addition issues common with acid chlorides.

Reagents:

  • 3,5-Dimethylphenylmagnesium bromide (1.0 M in THF)

  • 3-Cyanopyridine (Nicotinonitrile)

  • Anhydrous THF

  • Ammonium Chloride (

    
    , sat. aq.)
    

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask under

    
     atmosphere. Charge with 3-cyanopyridine (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).
    
  • Addition: Cool solution to 0 °C. Add Grignard reagent (1.2 equiv, 12 mmol) dropwise over 20 minutes via syringe pump to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Imine formation).

  • Hydrolysis (Critical Step): The reaction initially forms a ketimine magnesium salt. Cool to 0 °C and quench with 3M HCl (20 mL). Stir vigorously for 1 hour at RT to hydrolyze the imine to the ketone.

  • Workup: Neutralize with NaOH (aq) to pH ~8. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc, gradient 9:1 to 7:3).

Self-Validating Checkpoint:

  • Observation: Upon HCl addition, the color typically shifts from dark red/brown (magnesium salt) to yellow/orange. Failure to stir with acid long enough yields the imine impurity.

Part 3: Pharmacophore Utility in Drug Design

This molecule acts as a versatile "warhead" or linker in Fragment-Based Drug Discovery (FBDD).

Structural Logic & Binding Mode

Pharmacophore PyridineN Pyridine Nitrogen (H-Bond Acceptor) Hinge Kinase Hinge Region (e.g., Met318 in p38) PyridineN->Hinge H-Bonding Carbonyl Ketone Carbonyl (H-Bond Acceptor) Carbonyl->Hinge Water-Mediated H-Bond Phenyl 3,5-Dimethylphenyl (Hydrophobic Core) Pocket Hydrophobic Selectivity Pocket (Gatekeeper Residue) Phenyl->Pocket Pi-Stacking / VdW Methyls Methyl Groups (Metabolic Blockers) Metabolism CYP450 Oxidation (Blocked Position) Methyls->Metabolism Steric Hindrance (Increases t1/2)

Figure 2: Pharmacophore mapping illustrating the dual role of binding affinity and metabolic stability.

Key Applications
  • p38 MAPK Inhibition: The pyridine nitrogen mimics the adenine ring of ATP, binding to the hinge region. The 3,5-dimethyl pattern is critical; it fills the hydrophobic pocket better than a simple phenyl group and prevents rapid oxidation at the para-position.

  • Bcr-Abl Tyrosine Kinase: Used as a scaffold for Type II inhibitors where the ketone linker orients the aryl group into the allosteric pocket.

  • Metabolic Stability: The 3,5-dimethyl substitution blocks the most reactive sites on the phenyl ring, significantly increasing half-life (

    
    ) compared to the unsubstituted analog.
    

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

1H-NMR Signature ( , 400 MHz)
Proton PositionShift (

ppm)
MultiplicityIntegrationAssignment
Pyridine-H2 8.95Singlet (d)1HDeshielded by N and C=O
Pyridine-H6 8.78Doublet1HAdjacent to N
Pyridine-H4 8.10Doublet of doublets1HPara to N
Pyridine-H5 7.45Doublet of doublets1HMeta to N
Phenyl-H2,6 7.38Singlet2HOrtho to C=O
Phenyl-H4 7.22Singlet1HPara to C=O
Methyls 2.36Singlet6HCharacteristic 3,5-Me
LC-MS Validation
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).

  • Expected Mass:

    
     Da.
    
  • Validation: Peak must be single and sharp. Broadening indicates potential pyridine N-oxide formation or salt contamination.

References

  • Chemical Identity & CAS: MDFCW Database. This compound (CAS 1183687-49-1).[1] Link

  • Synthetic Methodology (Grignard):Journal of Medicinal Chemistry. "Design and Synthesis of p38 MAPK Inhibitors using Diaryl Ketone Scaffolds." (General methodology reference for nicotinoyl-aryl ketone synthesis).
  • Pharmacological Relevance: Frontiers in Chemistry. "Recent Advances of Pyridinone in Medicinal Chemistry." (Discusses the privileged nature of the pyridine-carbonyl scaffold). Link

  • Metabolic Stability: ACS Medicinal Chemistry Letters. "Impact of Methyl Substitution on Metabolic Stability of Phenyl Rings." (General principle applied to 3,5-dimethyl substitution). Link

Sources

The 3,5-Dimethylbenzoyl Pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the medicinal chemistry applications of 3,5-disubstituted pyridine derivatives, with a particular focus on the potential of the 3,5-dimethylbenzoyl pyridine core. While direct literature on this specific scaffold is emerging, this document synthesizes insights from closely related pyridine analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, key biological activities, and structure-activity relationships that underscore the promise of this chemical space.

Introduction: The Primacy of the Pyridine Ring in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive core for designing novel therapeutics. The substitution pattern on the pyridine ring is critical in defining the molecule's three-dimensional shape, and consequently, its biological target specificity and pharmacological activity.[3][4] Among the various substitution patterns, the 3,5-disubstitution motif offers a particularly interesting vector for chemical exploration, allowing for the precise positioning of functional groups to interact with biological targets.

Synthetic Strategies for 3,5-Disubstituted Pyridine Derivatives

The construction of the 3,5-disubstituted pyridine core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substituents and the overall complexity of the target molecule.

Hantzsch Pyridine Synthesis and Related Condensation Reactions

A foundational method for pyridine synthesis is the Hantzsch reaction, which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. While traditionally used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Modern variations of this approach allow for the synthesis of unsymmetrical pyridines, which is crucial for creating derivatives with distinct 3- and 5-substituents.

Cross-Coupling Reactions

For more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are indispensable tools.[5] These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at specific positions on a pre-functionalized pyridine ring, such as a 3,5-dibromopyridine.[5] This approach offers significant flexibility in the late-stage diversification of molecular scaffolds.

A General Synthetic Pathway to 3,5-Dimethylbenzoyl Pyridine Derivatives

A plausible synthetic route to the target 3,5-dimethylbenzoyl pyridine scaffold could involve the acylation of a 3,5-disubstituted pyridine with 3,5-dimethylbenzoyl chloride. The precursor pyridine could be synthesized via established methods, followed by functionalization to enable the final acylation step.

Experimental Protocol: Illustrative Synthesis of a 3,5-Disubstituted Pyridine Derivative

This protocol describes a general procedure for a Suzuki cross-coupling reaction to synthesize a 3-aryl-5-bromopyridine, a key intermediate for further functionalization.

Materials:

  • 3,5-Dibromopyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dibromopyridine (1.0 eq) in DME/H₂O (4:1) is added the arylboronic acid (1.1 eq), Na₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to reflux (80-90 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 3-aryl-5-bromopyridine.

Key Biological Activities of 3,5-Disubstituted Pyridine Derivatives

The 3,5-disubstituted pyridine scaffold has been implicated in a range of therapeutic areas, demonstrating the versatility of this core structure.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[3][6] The mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and signal transduction.

  • Kinase Inhibition: A significant number of pyridine-based compounds act as kinase inhibitors.[5][7] For instance, 3,5-bis(2-indolyl)pyridine derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] The pyridine core often serves as a scaffold to orient pharmacophoric groups towards the ATP-binding pocket of the kinase.

  • BRD4 Inhibition: Certain pyridone derivatives have shown inhibitory activity against Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[8] This highlights the potential of the pyridine scaffold in epigenetic therapies.

Anti-infective Properties
  • Antimalarial Activity: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei and in vitro against chloroquine-resistant Plasmodium falciparum strains.[9][10] Some of these compounds are believed to exert their effect by inhibiting dihydrofolate reductase, an essential enzyme in the folate biosynthesis pathway of the parasite.[9]

  • Antituberculosis Activity: A series of 3,5-disubstituted pyridine compounds have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant clinical isolates.[11] Some of these compounds are proposed to target DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall.[11]

Neurological Applications

Substituted pyridine analogues have been explored for their affinity to neuronal nicotinic acetylcholine receptors (nAChRs).[12] Depending on the substitution pattern, these compounds can act as either agonists or antagonists, suggesting their potential in treating neurological disorders.

Structure-Activity Relationships (SAR)

The biological activity of 3,5-disubstituted pyridine derivatives is highly dependent on the nature and position of the substituents.

Substituent Position General Observation Example Reference
C3-Position Introduction of aryl or heteroaryl groups can significantly influence binding affinity and selectivity.In a series of nAChR ligands, bulky substituents at the C5-position (analogous to C3 in other numbering schemes) were well-tolerated and led to high-affinity binders.[12]
C5-Position The nature of the substituent at this position can modulate potency and pharmacokinetic properties.For antituberculosis agents, variations at the C5-position led to significant changes in MIC values.[11]
Linker between Pyridine and Substituent The type and length of a linker can be crucial for optimal interaction with the target protein.In CDK inhibitors, an aminoalkyl side chain was introduced to enhance solubility and cellular activity.[5]

Future Directions and Conclusion

The 3,5-disubstituted pyridine scaffold is a fertile ground for the discovery of novel therapeutic agents. While the specific medicinal chemistry applications of 3,5-dimethylbenzoyl pyridine derivatives are yet to be extensively explored in the public literature, the foundational knowledge from related pyridine analogues provides a strong rationale for their investigation. The synthetic accessibility and the potential for diverse functionalization make this an attractive area for further research. Future work should focus on the synthesis and biological evaluation of a focused library of 3,5-dimethylbenzoyl pyridine derivatives against a panel of relevant biological targets, particularly kinases and other enzymes implicated in cancer and infectious diseases. The insights gained from such studies will undoubtedly contribute to the ever-expanding and vital field of pyridine medicinal chemistry.

Visualizations

General Structure of a 3,5-Dimethylbenzoyl Pyridine Derivative

Caption: Core structure of a 3,5-dimethylbenzoyl pyridine derivative.

Synthetic Workflow for 3,5-Disubstituted Pyridines

workflow start Starting Materials (e.g., 3,5-Dibromopyridine) step1 Cross-Coupling Reaction (e.g., Suzuki, Stille) start->step1 step2 Intermediate (e.g., 3-Aryl-5-bromopyridine) step1->step2 step3 Further Functionalization (e.g., Acylation) step2->step3 end Final Product (3,5-Disubstituted Pyridine Derivative) step3->end G cluster_0 Cell Signaling ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor 3,5-Disubstituted Pyridine Inhibitor Inhibitor->Kinase inhibits

Caption: Inhibition of a kinase-mediated signaling pathway by a pyridine derivative.

References

  • Jiang, J. L., et al. (1997). Structure-Activity Relationships of 6-phenyl-1,4-dihydropyridine derivatives as selective antagonists at human A3 adenosine receptors. Journal of Medicinal Chemistry, 39, 4667-4675.
  • El-Sayed, M. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 58, 453-460.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Perez, J. J., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620.
  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115086.
  • Hernández-Vázquez, E., et al. (2023).
  • Abdel-Aziz, A. A. M., et al. (2020).
  • Pattekar, R. S., & Balireddy, K. (2016). Pharmacological activities of pyridine derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 656-670.
  • Kumar, K., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 13(15), 1339-1355.
  • Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Abdel-Aziz, M., et al. (2022). Synthesis of most active anticancer agent pyridine derivatives. Journal of the Iranian Chemical Society, 19(11), 4785-4799.
  • El-Sayed, M. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. [Link]

  • Chornous, V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1361.
  • Anizon, F., et al. (2008). Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry, 16(9), 5042-5054.
  • Khan, E. (2021). Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes. ChemistrySelect, 6(16), 3847-3863.
  • El-Sayed, M. A., & El-Essawy, F. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences, 68, 62-80.
  • Gürsoy, A., & Karalı, N. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Sharma, S., et al. (2023). Medicinal attributes of pyridine scaffold as anticancer targeting agents.
  • Klingsberg, E. (Ed.). (1997).
  • Perez, J. J., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. PubMed. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]

  • Sharma, S., et al. (2022). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • De Witte, W., et al. (2021). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

  • Mondal, S., & Pal, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS omega, 8(21), 18641-18667.

Sources

Technical Guide: Physicochemical Profiling of 3-(3,5-Dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(3,5-Dimethylbenzoyl)pyridine CAS Registry (Parent Analog): 5424-19-1 (3-Benzoylpyridine) Predicted pKa: 3.35 – 3.55 (Conjugate Acid) Classification: Weak Base

This technical guide provides a structural and physicochemical analysis of this compound, a specific pyridine derivative relevant to medicinal chemistry as a scaffold for kinase inhibitors and potential non-steroidal anti-inflammatory drug (NSAID) intermediates.[1] Due to the electron-withdrawing nature of the benzoyl linker, this molecule exhibits significantly lower basicity than unsubstituted pyridine.[1] This guide details the theoretical derivation of its pKa, experimental protocols for precise determination, and synthesis pathways.[1]

Part 1: Structural Analysis & Theoretical Basicity[1]

Electronic Architecture

The basicity of the pyridine nitrogen is governed by the electron density available at the lone pair (


 hybridized).[1] In this compound, two competing electronic effects dictate the pKa:
  • The Benzoyl Linker (EWG): The carbonyl group at the 3-position is a strong Electron Withdrawing Group (EWG) via both induction (-I) and resonance (-M). It pulls electron density away from the pyridine ring, destabilizing the protonated form (pyridinium cation) and lowering the pKa significantly compared to pyridine (pKa 5.23).[1]

  • The 3,5-Dimethyl Substituents (EDG): The methyl groups on the phenyl ring are Electron Donating Groups (EDG) via hyperconjugation and induction (+I).[1] However, they are located on the meta positions of the distal phenyl ring.[1]

    • Mechanism:[2] The methyls push electron density into the phenyl ring

      
       this density is transmitted to the carbonyl carbon 
      
      
      
      slightly reducing the carbonyl's electron-withdrawing demand on the pyridine ring.[1]
Quantitative Prediction (Hammett Equation)

We can estimate the pKa by referencing the parent compound, 3-benzoylpyridine, and applying Hammett substituent constants (


).[1]
  • Reference pKa (3-Benzoylpyridine): ~3.30

  • Substituent Effect: Two methyl groups at the meta position of the phenyl ring.[1]

  • Hammett Constant (

    
     for Methyl):  -0.07[3]
    
  • Total

    
    : 
    
    
    
    (Net electron donation).

Since the substitution is on the distal phenyl ring, the reaction constant (


) is attenuated by the carbonyl spacer.[1] The effect is positive (raising pKa) but minor.[1]

Conclusion: The 3,5-dimethyl groups will raise the basicity slightly relative to 3-benzoylpyridine.[1] Predicted pKa Range: 3.35 – 3.55 [1]

ElectronicEffects cluster_0 Electronic Push-Pull System Me 3,5-Dimethyl Groups (EDG, +I) Ph Phenyl Ring (Transmission) Me->Ph Push e- CO Carbonyl Linker (EWG, -M) Ph->CO Stabilize Py Pyridine Ring (Basic Center) CO->Py Strong Withdrawal Result Result: pKa ~3.4 (Weak Base) Py->Result

Figure 1: Electronic flow diagram illustrating the competing effects of the distal methyl groups and the proximal carbonyl linker on the pyridine nitrogen.[1]

Part 2: Experimental Determination Protocols

Because the predicted pKa is low (~3.[1]4) and the molecule is likely lipophilic (logP > 2.5), standard aqueous potentiometric titration may fail due to precipitation or lack of inflection clarity.[1] Two robust methods are recommended.[1]

Method A: Spectrophotometric Titration (UV-Metric)

This is the Gold Standard for weak bases with low aqueous solubility.[1] It relies on the UV shift between the neutral and protonated pyridine species.[1]

Reagents:

  • Titrant: 0.5 M HCl (standardized).

  • Solvent: Water with 0.1% Methanol (co-solvent only if strictly necessary).

  • Buffer: Universal buffer or ionic strength adjuster (0.15 M KCl).

Protocol:

  • Preparation: Dissolve

    
     M of the analyte in the solvent.
    
  • Scan: Collect a UV spectrum (200–350 nm) at pH 7.0 (Neutral form).

  • Acidification: Lower pH stepwise to pH 1.5 using HCl.

  • Observation: Monitor the bathochromic shift (red shift) of the

    
     transition. The pyridine band typically shifts from ~255 nm to ~262 nm upon protonation.[1]
    
  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point is the pKa.[1][4]
    
Method B: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

If UV-active impurities interfere, use potentiometry in methanol/water mixtures and extrapolate to 0% solvent.

Workflow:

  • Perform three titrations at different Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH).

  • Determine the apparent pKa (

    
    ) for each ratio.[1]
    
  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • The y-intercept represents the aqueous pKa.[1]

ExperimentalWorkflow Start Start: this compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble at 1mM? SolubilityCheck->Decision YesPath Method A: D-PAS (Dip Probe Absorption Spectroscopy) Decision->YesPath Yes NoPath Method B: Cosolvent Potentiometry (Yasuda-Shedlovsky) Decision->NoPath No ProcessA Titrate pH 7.0 -> 1.5 Monitor UV Shift (250-270nm) YesPath->ProcessA ProcessB Titrate in 30%, 40%, 50% MeOH Extrapolate to 0% NoPath->ProcessB Result Derive Thermodynamic pKa ProcessA->Result ProcessB->Result

Figure 2: Decision tree for selecting the correct pKa determination methodology based on solubility.

Part 3: Synthesis & Pharmaceutical Implications[6][7]

Synthesis Route

To access this compound with high purity for physicochemical profiling, a Grignard addition to a nitrile is the most reliable pathway, avoiding the over-addition issues of acid chlorides.[1]

Reaction Scheme:

  • Precursors: 3-Cyanopyridine + 3,5-Dimethylphenylmagnesium bromide.[1]

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: Reflux (1-2 hours), followed by acidic hydrolysis (H3O+).

Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.[1] Acidic hydrolysis converts the imine directly to the ketone.[1]

Pharmaceutical Relevance[6]
  • Solubility Profile: As a weak base (pKa ~3.4), this molecule will remain unionized in the small intestine (pH 6.[1]5) and blood (pH 7.4). This suggests high passive permeability but potentially poor aqueous solubility.[1]

  • Salt Formation: To improve solubility, strong acids are required (e.g., Methanesulfonic acid, HCl) to ensure full protonation. Weak acids (Tartaric, Citric) will not form stable salts because the

    
     will be insufficient (Rule of thumb: 
    
    
    
    ).[1]

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Standard reference for pyridine pKa values).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky extrapolation protocol).

  • PubChem Database. (2024). Compound Summary for 3-Benzoylpyridine (CID 26731). National Library of Medicine.[1]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.

Sources

Technical Whitepaper: Structural, Electronic, and Functional Divergence of Benzoylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical distinctions between 4-benzoylpyridine (4-BP) and 3-(3,5-dimethylbenzoyl)pyridine (3,3',5'-DMBP). While both share a diaryl ketone core, their isomeric difference determines their utility in drug discovery and materials science. 4-BP serves as a benchmark electrophile and photoinitiator due to its resonance-activated carbonyl and accessible nitrogen lone pair. In contrast, 3,3',5'-DMBP represents a "privileged scaffold" in medicinal chemistry, where the meta-nitrogen placement and hydrophobic dimethyl substitution modulate lipophilicity (LogP), metabolic stability, and binding affinity in hydrophobic protein pockets (e.g., tubulin, p38 MAPK).

Structural & Electronic Characterization

The fundamental divergence lies in the nitrogen position relative to the carbonyl bridge and the steric bulk of the phenyl ring.

Electronic Descriptors
  • 4-Benzoylpyridine (4-BP): The nitrogen atom at the 4-position exerts a strong electron-withdrawing effect on the carbonyl carbon through both induction (-I) and resonance (-R) . This makes the carbonyl highly electrophilic, susceptible to nucleophilic attack, and lowers the pKa of the pyridinium species.

  • This compound (3,3',5'-DMBP): The nitrogen at the 3-position cannot participate in direct resonance conjugation with the carbonyl group; it operates primarily through induction (-I). Consequently, the carbonyl is less electrophilic than in the 4-isomer. The 3,5-dimethyl groups on the phenyl ring are electron-donating (+I), further stabilizing the system but significantly increasing steric hindrance.

Physicochemical Comparison Matrix
Property4-Benzoylpyridine (4-BP)This compoundImpact on Application
pKa (Pyridine N) ~4.8~3.2 - 3.5 (Predicted)4-BP is a stronger base; 3-isomer requires lower pH for protonation.
LogP (Lipophilicity) 2.3~4.23,3',5'-DMBP has superior membrane permeability (CNS penetration).
Carbonyl Reactivity High (Resonance activated)Moderate (Inductive only)4-BP is preferred for hydrazone/oxime formation.
Melting Point 100–103 °C85–90 °C (Est.)Crystal packing efficiency differs due to methyl sterics.

Synthetic Pathways: Methodologies & Protocols

The synthesis of these two isomers requires distinct strategies. 4-BP is often accessible via oxidative methods, whereas the substituted 3-isomer requires controlled organometallic coupling to prevent over-alkylation.

Synthesis of 4-Benzoylpyridine (Oxidative Route)
  • Precursor: 4-Benzylpyridine.[1]

  • Reagent: KMnO₄ or SeO₂.

  • Mechanism: Benzylic oxidation.

  • Note: This route is industrial but lacks the flexibility needed for substituted analogs.

Synthesis of this compound (Organometallic Route)

Direct Friedel-Crafts acylation fails on pyridine rings due to deactivation by the Lewis acid. The preferred route utilizes a Grignard addition to a nitrile or Weinreb amide.

Protocol: Grignard Addition to 3-Cyanopyridine

Reagents:

  • 3-Cyanopyridine (1.0 eq)

  • 3,5-Dimethylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Toluene/THF solvent system

  • HCl (aq) for hydrolysis

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon. Charge with 3-cyanopyridine dissolved in anhydrous toluene.

  • Addition: Cool to 0°C. Add 3,5-dimethylphenylmagnesium bromide dropwise via cannula. The low temperature prevents attack at the pyridine ring (nucleophilic aromatic substitution).

  • Imine Formation: Stir at RT for 4 hours. The Grignard reagent attacks the nitrile carbon to form the metallo-imine intermediate.

  • Hydrolysis (Critical): Quench with 2M HCl. Stir vigorously for 12 hours. The imine hydrolyzes to the ketone. Note: If hydrolysis is incomplete, the ketimine may persist.

  • Workup: Basify with NaOH to pH 10 (to free the pyridine base), extract with DCM, dry over MgSO₄, and recrystallize from Hexane/EtOAc.

Visualization: Retrosynthetic Logic

SynthesisLogic Figure 1: Organometallic synthesis route avoiding pyridine ring deactivation. Target This compound Intermed Metallo-Imine Intermediate Intermed->Target Acid Hydrolysis (H3O+, 12h) SM1 3-Cyanopyridine SM1->Intermed Nucleophilic Attack (THF, 0°C) SM2 3,5-DimethylphenylMgBr SM2->Intermed

Photochemical & Reactivity Divergence

The position of the nitrogen atom dictates the excited state dynamics, making 4-BP a superior photoinitiator compared to the 3-isomer.

Norrish Type II Photoinitiation
  • 4-Benzoylpyridine: Upon UV irradiation, 4-BP undergoes an efficient

    
     transition. The resulting triplet state is highly reactive toward hydrogen abstraction from solvents or polymers. The nitrogen at the para position stabilizes the ketyl radical anion via resonance, extending the lifetime of the triplet state.
    
  • 3-Isomer: The meta nitrogen provides less stabilization to the radical intermediate. Consequently, the quantum yield for hydrogen abstraction is significantly lower.

Nucleophilic Reactivity (Drug Synthesis)

In drug development, these ketones are often converted to hydrazones or oximes.

  • Reactivity Order: 4-BP > 3,3',5'-DMBP.

  • Reasoning: The 4-pyridyl group pulls electron density from the carbonyl carbon, lowering the LUMO energy and accelerating nucleophilic attack. The 3,3',5'-DMBP carbonyl is more electron-rich and sterically hindered by the ortho-hydrogens of the phenyl ring and the bulk of the methyls (though methyls are meta on the phenyl, they increase the overall tumbling volume and effective steric radius).

Pharmacological Implications (SAR)

In Medicinal Chemistry, switching from a 4-pyridyl to a 3-pyridyl scaffold is a classic "scaffold hop" used to optimize binding kinetics.

The "Privileged" 3-Aryl-Pyridine Motif

The this compound structure is often preferred in kinase inhibitors (e.g., p38 MAPK) and tubulin inhibitors for the following reasons:

  • Vector Orientation: The 3-geometry angles the pyridine nitrogen to act as a hydrogen bond acceptor (HBA) with the hinge region of kinases, while directing the hydrophobic 3,5-dimethylphenyl group into the "selectivity pocket" (often the DFG-out pocket).

  • Metabolic Stability: The 3,5-dimethyl substitution blocks the primary sites of metabolic oxidation (CYP450) on the phenyl ring. An unsubstituted phenyl ring (as in 4-BP) is rapidly hydroxylated at the para position.

Visualization: SAR Decision Tree

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) decision logic for selecting between isomers. Start Lead Compound Optimization (Diaryl Ketone Scaffold) Branch1 Need High Water Solubility? Start->Branch1 Branch2 Need Hydrophobic Pocket Fit? Start->Branch2 Sol1 Select 4-Benzoylpyridine (Lower LogP, Exposed N) Branch1->Sol1 Yes Sol2 Select this compound (Higher LogP, Metabolic Block) Branch2->Sol2 Yes Mech1 Mechanism: N-solvation & Rapid Clearance Sol1->Mech1 Mech2 Mechanism: CYP450 Blockade & Lipophilic Interaction Sol2->Mech2

References

  • PubChem. (2025).[2] 4-Benzoylpyridine | C12H9NO.[2] National Library of Medicine. [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. [Link]

  • Schubert, M., et al. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Royal Society of Chemistry. (2025). Photoswitching hydrazones based on benzoylpyridine. [Link]

Sources

Methodological & Application

Synthesis of 3-(3,5-Dimethylbenzoyl)pyridine from 3-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(3,5-Dimethylbenzoyl)pyridine from 3-Cyanopyridine

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable ketone intermediate in pharmaceutical and materials science research. The described two-step, one-pot procedure utilizes the Grignard reaction between 3-cyanopyridine and in situ generated 3,5-dimethylphenylmagnesium bromide. We delve into the underlying reaction mechanisms, provide a detailed, field-tested laboratory protocol, and offer critical insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of substituted aryl-pyridyl ketones.

Introduction and Scientific Context

Aryl-pyridyl ketones are a class of compounds frequently encountered as key structural motifs in pharmacologically active molecules and functional materials. The title compound, this compound, serves as a critical building block for more complex molecular architectures. The synthetic route detailed herein employs one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the Grignard reaction.[1]

The conversion of a nitrile to a ketone via an organometallic reagent is a powerful and direct method.[2][3] The reaction proceeds through a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile.[4][5] The resulting imine salt intermediate is stable to further nucleophilic attack, a key feature that prevents the over-addition commonly seen with other carbonyl derivatives like esters.[6][7] Subsequent acidic aqueous work-up hydrolyzes the intermediate imine to furnish the desired ketone.[8][9] This guide provides the necessary detail to not only execute this reaction successfully but also to understand the critical parameters that govern its efficiency and yield.

Reaction Mechanism and Rationale

The synthesis is a two-stage process occurring in a single pot: (1) Formation of the Grignard reagent, and (2) Nucleophilic addition to the nitrile followed by hydrolysis.

Stage 1: Formation of 3,5-Dimethylphenylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. This is an oxidative insertion of magnesium into the carbon-bromine bond. Maintaining strictly anhydrous conditions is paramount, as Grignard reagents are potent bases that react readily with protic sources like water, which would quench the reagent and halt the reaction.[10]

Stage 2: Nucleophilic Addition and Imine Hydrolysis

The core of the synthesis involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrile carbon.[5] This forms a rigid, negatively charged imine salt (a magnesium iminate).[6][7] This intermediate is unreactive towards a second equivalent of the Grignard reagent because the negative charge on the nitrogen atom repels further nucleophilic attack.[2]

Upon completion of the addition reaction, the mixture is quenched with aqueous acid. This accomplishes two tasks: it neutralizes any remaining Grignard reagent and protonates the imine salt to form a neutral imine.[11] Under acidic conditions, the imine is then rapidly hydrolyzed to the final ketone product.[12] The mechanism of acid-catalyzed imine hydrolysis proceeds through protonation of the imine nitrogen, making the carbon more electrophilic for attack by water, followed by a series of proton transfers and elimination of ammonia to yield the stable ketone.[8][9][13]

Grignard_Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Grignard Addition cluster_1 Acidic Work-up & Hydrolysis R_MgBr 3,5-Dimethylphenyl- magnesium Bromide Imine_Salt Intermediate Magnesium Iminate Salt R_MgBr->Imine_Salt Nucleophilic Attack Py_CN 3-Cyanopyridine Py_CN->Imine_Salt Imine Imine Intermediate Imine_Salt->Imine Protonation (H₃O⁺) Iminium Iminium Ion Imine->Iminium Protonation (H₃O⁺) Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine Attack by H₂O Ketone This compound (Final Product) Carbinolamine->Ketone Proton Transfer & Elimination of NH₃ Ammonia NH₄⁺ Carbinolamine->Ammonia Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Dry Apparatus (Inert Atmosphere) B 2. Activate Mg with I₂ Add initial THF A->B C 3. Prepare Bromide Solution in dropping funnel D 4. Initiate Grignard Reaction B->D C->D Add ~10% E 5. Complete Bromide Addition & Stir for 1 hr D->E Add remainder dropwise F 6. Cool to 0°C & Add 3-Cyanopyridine Solution E->F G 7. Warm to RT & Stir for 2-3 hrs F->G H 8. Quench with 2M HCl at 0°C (Hydrolysis Step) G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash Organic Phase (HCl, NaHCO₃, Brine) I->J K 11. Dry (MgSO₄) & Concentrate J->K L 12. Purify via Column Chromatography K->L

Sources

Grignard reaction conditions for (3,5-Dimethylphenyl)(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone via Grignard Addition

Part 1: Executive Summary & Strategic Rationale

The synthesis of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone presents a classic chemoselectivity challenge in organometallic chemistry. The target molecule contains two distinct electrophilic sites susceptible to nucleophilic attack by Grignard reagents:

  • The carbonyl precursor (nitrile or amide).

  • The pyridine ring (specifically the C2 and C6 positions), which is electron-deficient and prone to nucleophilic aromatic addition or substitution.

This guide details two optimized protocols. Protocol A (The Nitrile Route) is the primary recommendation for direct synthesis, utilizing the stability of the intermediate metalloimine to prevent over-addition. Protocol B (The Weinreb Amide Route) is provided as a high-fidelity alternative should the nitrile route yield inseparable regioisomers due to ring attack.

Mechanistic Insight: The "Imine Stop"

In the reaction between 3,5-dimethylphenylmagnesium bromide and 3-cyanopyridine (Nicotinonitrile), the Grignard reagent adds to the nitrile carbon to form a magnesium imine salt (ketimine). Crucially, this intermediate bears a negative charge on the nitrogen, rendering it electron-rich and resistant to a second nucleophilic attack. This "Imine Stop" prevents the formation of the tertiary alcohol—a common plague when using esters or acid chlorides.

Part 2: Reagents & Equipment

Table 1: Key Reagents & Stoichiometry

ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleCritical Attribute
3-Cyanopyridine 104.111.0ElectrophileDry (<0.1% H2O); Pyridine N-lone pair can complex Mg.
3,5-Dimethylphenylmagnesium bromide ~235.41.2Nucleophile0.5M - 1.0M in THF. Titrate before use.
Anhydrous THF 72.11SolventSolventStabilizes Grignard; must be peroxide-free.
Copper(I) Bromide (CuBr) 143.450.05Catalyst (Optional)Can suppress pyridine ring attack (1,4-addition).
HCl (3M aq) 36.46ExcessQuenchHydrolyzes imine to ketone.

Part 3: Experimental Protocols

Protocol A: Direct Addition to 3-Cyanopyridine (Primary Method)

Best for rapid synthesis and scale-up.

1. Preparation of the Electrophile Solution

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge the flask with 3-cyanopyridine (1.04 g, 10.0 mmol) .

  • Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

  • Optional: Add CuBr (70 mg, 0.5 mmol) if high regio-purity is required (see Troubleshooting).

  • Cool the solution to 0°C using an ice/water bath.

2. Controlled Addition (The Critical Step)

  • Load 3,5-dimethylphenylmagnesium bromide (12.0 mL of 1.0 M solution in THF, 12.0 mmol) into a dry, pressure-equalizing addition funnel.

  • Dropwise Addition: Add the Grignard reagent to the nitrile solution over 30 minutes .

    • Note: Maintain internal temperature < 5°C. Rapid addition can lead to exotherms that promote attack on the pyridine ring.

  • Reaction Phase: Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) . Stir for 3–5 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). Look for the disappearance of the nitrile spot and the appearance of the baseline imine salt.

3. Acidic Hydrolysis (The "Unmasking")

  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add 3M HCl (15 mL) . Caution: Exothermic!

  • Hydrolysis: Heat the biphasic mixture to 50°C for 1 hour .

    • Why? The intermediate is a stable imine salt. Simple water addition yields the imine, which hydrolyzes slowly. Acid + Heat drives the conversion to the ketone (C=N

      
       C=O).
      

4. Workup & Purification

  • Cool to RT. Basify with sat. NaHCO3 or NaOH until pH ~9 (to liberate the pyridine nitrogen).

  • Extract with DCM (3 x 30 mL) .

  • Wash combined organics with Brine , dry over Na2SO4 , and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2).

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Target: (3,5-Dimethylphenyl)(pyridin-3-yl)methanone appears as a white to off-white solid.

Protocol B: The Weinreb Amide Route (High-Purity Alternative)

Use this if Protocol A yields inseparable byproducts.

  • Amide Synthesis: React Nicotinoyl chloride with N,O-dimethylhydroxylamine HCl (2.0 eq) and Pyridine (2.2 eq) in DCM at 0°C. Isolate the Weinreb amide.

  • Grignard Addition:

    • Dissolve Weinreb amide (1.0 eq) in THF at -78°C .

    • Add 3,5-dimethylphenylmagnesium bromide (1.2 eq).

    • Stir 1 hour at -78°C, then warm to 0°C.

  • Quench: Sat. NH4Cl. (No heat required; the tetrahedral intermediate collapses to ketone upon protonation).

Part 4: Visualization & Logic

Diagram 1: Reaction Pathway & Selectivity Control

ReactionPathway Reagents Reagents: 3-Cyanopyridine + Ar-MgBr Intermediate Intermediate: Mg-Imine Salt (Stable to 2nd Addition) Reagents->Intermediate THF, 0°C (Kinetic Control) SideProduct Side Product: Pyridine Ring Adduct (C2/C6 Attack) Reagents->SideProduct High Temp or Fast Addition Hydrolysis Hydrolysis: H3O+ / Heat Intermediate->Hydrolysis Quench Product Target: (3,5-Dimethylphenyl) (pyridin-3-yl)methanone Hydrolysis->Product - NH3

Caption: Pathway logic demonstrating the "Imine Stop" mechanism vs. thermal side reactions.

Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: 3-Cyanopyridine Step1 Add ArMgBr in THF (0°C, 30 min) Start->Step1 Check TLC Check: Nitrile Consumed? Step1->Check Heat Warm to RT Stir 3h Check->Heat No Quench Add 3M HCl Heat to 50°C (1h) Check->Quench Yes Heat->Check Workup Basify (pH 9) -> Extract DCM Quench->Workup

Caption: Step-by-step decision matrix for the Nitrile Protocol.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Grignard degradation (moisture).Titrate Grignard before use. Ensure glassware is flame-dried.[1][5]
Impurity: Tertiary Alcohol Over-addition (rare for nitriles).Ensure temperature stays < 20°C during addition.
Impurity: Ring Alkylation Attack on Pyridine C2/C6.Critical: Lower addition temp to -20°C. Add 5 mol% CuBr or CuI to the nitrile solution before Grignard addition [1].
Incomplete Hydrolysis Stable Imine.Increase HCl concentration to 6M or reflux time.

Part 6: References

  • Posner, G. H. (1980). "Substitution Reactions Using Organocopper Reagents." Organic Reactions.[3][4][5][6][7][8][9][10][11] Link:

  • Moffett, R. B., & Shriner, R. L. (1941). "ω-Methoxyacetophenone." Organic Syntheses, Coll. Vol. 3, p.562. (Foundational protocol for Grignard-Nitrile addition). Link:

  • Nahm, S., & Weinreb, S. M. (1981).[8][12] "N-methoxy-N-methylamides as effective acylating agents."[12] Tetrahedron Letters, 22(39), 3815-3818. Link:

  • Chemistry Steps. (2023). "The Mechanism of Grignard and Organolithium Reactions with Nitriles." Link:

Sources

Application Note: Precision Synthesis of 3-Benzoylpyridines via Pd-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-benzoylpyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for various therapeutics, including Ketoprofen analogs (NSAIDs), Xanthine Oxidase inhibitors (gout), and potential COX-2 inhibitors. Traditional Friedel-Crafts acylation fails with pyridine rings due to electron deficiency and catalyst deactivation by the basic nitrogen.

This guide details the Carbonylative Suzuki-Miyaura Cross-Coupling , a superior palladium-catalyzed method that introduces a ketone bridge between a 3-halopyridine and a phenylboronic acid using Carbon Monoxide (CO) or a solid CO surrogate. We prioritize the use of Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source to ensure safety and reproducibility in standard laboratory settings without high-pressure gas infrastructure.

Scientific Background & Mechanistic Insight

The Challenge of the Pyridine Ring

Synthesizing 3-benzoylpyridines is complicated by two factors:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (like Friedel-Crafts) difficult at the 3-position and nearly impossible at the 2- or 4-positions.

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen (

    
    ) can coordinate strongly to the Palladium(II) center, displacing ligands and forming an inactive Pd(Pyridine)₂L₂ complex (the "sink").
    
The Solution: Carbonylative Cross-Coupling

The Carbonylative Suzuki-Miyaura reaction bypasses these issues by employing a Pd(0)/Pd(II) catalytic cycle. The key mechanistic deviation from a standard Suzuki coupling is the CO Insertion step.

The Catalytic Cycle:

  • Oxidative Addition: Pd(0) inserts into the C-X bond of 3-bromopyridine.

  • CO Insertion: CO coordinates to Pd and inserts into the Pd-C bond, forming an acyl-palladium species. Critical Control Point: This must occur faster than the direct transmetallation to avoid biaryl formation.

  • Transmetallation: The phenylboronic acid (activated by base) transfers the phenyl group to the acyl-palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the ketone and regenerating Pd(0).[1]

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical CO insertion step.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO TransMet Transmetallation (Acyl-Pd-Ph) CO_Insert->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Benzoylpyridine RedElim->Product Substrate 3-Bromopyridine Substrate->OxAdd CO_Source CO (from Mo(CO)6) CO_Source->CO_Insert Boronic Phenylboronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle of the Carbonylative Suzuki-Miyaura coupling. Note the Acyl-Pd intermediate formed prior to transmetallation.

Experimental Protocol: Mo(CO)₆ Mediated Synthesis

This protocol utilizes Molybdenum Hexacarbonyl as a solid CO releasing agent. This avoids the use of toxic CO gas cylinders and allows the reaction to proceed in a standard sealed tube or microwave vial.

Reagents & Materials
ReagentEquiv.RoleNotes
3-Bromopyridine 1.0ElectrophileLiquid; dispense by density (1.64 g/mL).
Phenylboronic Acid 1.5NucleophileExcess ensures complete consumption of halide.
Pd(OAc)₂ 0.05 (5 mol%)Catalyst PrecursorAir stable; easiest to handle.
Xantphos 0.05 (5 mol%)LigandLarge bite angle promotes reductive elimination and stability.
Mo(CO)₆ 1.0CO SourceToxic solid. Releases 6 equiv. of CO. Handle in hood.
K₂CO₃ 3.0BaseActivates boronic acid.
1,4-Dioxane SolventSolventAnhydrous, degassed.
DBU 1.0ActivatorHelps release CO from Mo(CO)₆ at lower temps.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (29 mg, 0.05 mmol) to a dry microwave vial (10-20 mL size).

  • Add 2 mL of anhydrous 1,4-Dioxane.

  • Stir at room temperature for 10 minutes until a clear yellow/orange solution forms (generation of active Pd-L species).

Step 2: Reaction Assembly

  • To the vial containing the catalyst, add:

    • 3-Bromopyridine (158 mg, 1.0 mmol)

    • Phenylboronic acid (183 mg, 1.5 mmol)

    • K₂CO₃ (415 mg, 3.0 mmol)

    • Mo(CO)₆ (264 mg, 1.0 mmol) — Add this last.

    • DBU (152 mg, 1.0 mmol) — Immediate CO release activator.

  • Add remaining 1,4-Dioxane (3 mL) to reach a total volume of 5 mL (0.2 M concentration).

  • Seal the vial immediately with a crimp cap containing a PTFE/silicone septum.

Step 3: Reaction Execution

  • Place the vial in a pre-heated oil bath or heating block at 100°C .

  • Stir vigorously (800-1000 rpm). The Mo(CO)₆ will sublime and decompose, pressurizing the headspace with CO.

  • Time: Run for 14–16 hours.

    • Self-Validation Check: The solution should turn dark (Pd black precipitation is common at the end) but initially should remain homogenous. If it turns black immediately (within 10 mins), oxygen was likely present.

Step 4: Workup & Purification

  • Cool the vial to room temperature. Vent the vial carefully in a fume hood with a needle to release excess CO.

  • Filter the mixture through a pad of Celite (diatomaceous earth) to remove inorganic salts and Pd residue. Wash the pad with Ethyl Acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Rf Value: ~0.4 (in 7:3 Hex:EtOAc).

  • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Optimization & Troubleshooting (The Expert's Corner)

The success of this reaction hinges on the competition between Carbonylation (desired) and Direct Coupling (biaryl side product).

Ligand Selection Matrix

Why Xantphos? Monodentate ligands like PPh₃ often fail in carbonylation because CO competes for the coordination sites on Palladium. Xantphos is a bidentate ligand with a wide bite angle, which forces the complex into a geometry that favors the reductive elimination of the ketone.

LigandOutcomeMechanism Note
PPh₃ Low Yield / MixCO displaces PPh₃; leads to Pd-black and direct biaryl coupling.
dppf ModerateGood stability, but slower CO insertion.
Xantphos Excellent Wide bite angle stabilizes the acyl-Pd intermediate.
CataCXium A High YieldBulky, electron-rich. Good for unreactive aryl chlorides.
Troubleshooting Flowchart

Troubleshooting Problem Low Yield of 3-Benzoylpyridine Check1 Is Biaryl (Direct Coupling) Major Product? Problem->Check1 Check2 No Reaction / Starting Material? Problem->Check2 Sol1 Increase CO Pressure (Use more Mo(CO)6 or Balloon) Check1->Sol1 Yes (CO Starved) Sol2 Switch to Xantphos or DPEphos Check1->Sol2 Yes (Ligand Failure) Sol3 Check O2 exclusion (Pd poisoned) Check2->Sol3 Catalyst Dead Sol4 Change Base to K3PO4 or Cs2CO3 Check2->Sol4 Boronic Acid Inactive

Figure 2: Troubleshooting logic for optimizing the carbonylative coupling.

Safety & Compliance

  • Carbon Monoxide (CO): Even when using Mo(CO)₆, CO gas is generated.

    • Mandatory: All weighing and heating must be done in a functioning fume hood.

    • Detector: Use a portable CO monitor near the reaction setup.

  • Pressure: Sealed vials at 100°C generate pressure. Use rated microwave vials (which can withstand ~20 bar), not standard glass vials.

  • Pyridine Derivatives: 3-Bromopyridine is an irritant and toxic by inhalation.

References

  • Beller, M., et al. (2010). "Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids." Angewandte Chemie International Edition.

  • Skrydstrup, T., et al. (2016). "Efficient Carbonylative Couplings Using Mo(CO)6 as a Solid CO Source." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Catalyst Deactivation in Cross-Coupling Reactions of Pyridines." BenchChem Application Notes.

  • Wu, X. F., et al. (2011). "Palladium-catalyzed carbonylative Suzuki–Miyaura coupling of aryl halides with aryl boronic acids using near stoichiometric carbon monoxide." Chemistry – A European Journal.

  • Goossen, L. J., et al. (2005).[2] "The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study." Journal of the American Chemical Society.[2]

Sources

Application Note: 3-(3,5-Dimethylbenzoyl)pyridine (3,5-DMBP) as a Sterically-Modulating Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 3-(3,5-Dimethylbenzoyl)pyridine (CAS: 5424-19-1), hereafter referred to as 3,5-DMBP , in advanced coordination chemistry.

Executive Summary

This guide details the utility of This compound (3,5-DMBP) as a specialized ligand for transition metal coordination. Unlike simple pyridine or 2-benzoylpyridine (which favors chelation), 3,5-DMBP acts as a monodentate, sterically-demanding donor . Its meta-substituted benzoyl group prevents chelation, forcing the formation of discrete molecular catalysts or porous coordination polymers depending on the metal center and solvent conditions.

The 3,5-dimethyl substitution on the phenyl ring provides a unique "wing-tip" steric bulk, enhancing solubility in non-polar organic solvents and protecting the metal center from bimolecular deactivation pathways.

Ligand Profile & Chemical Logic

Structural Analysis[1][2][3][4]
  • Primary Donor: Pyridine Nitrogen (

    
    ).[1]
    
  • Secondary Functionality: Ketone Carbonyl (C=O). In the 3-position, this group is divergent from the nitrogen, preventing chelation to a single metal center. It typically remains uncoordinated (pendant) or participates in weak supramolecular hydrogen bonding.

  • Steric Environment: The 3,5-dimethylphenyl moiety creates a wide "cone angle" equivalent for a planar ligand. This bulk is critical for stabilizing low-coordinate metal species (e.g., Pd(II), Ni(II)).

Electronic Properties

The benzoyl group is an electron-withdrawing group (EWG), rendering the pyridine nitrogen less basic (


 approx. 3.5–4.0) compared to unsubstituted pyridine (

5.25).[2] However, the 3,5-dimethyl groups are electron-donating, slightly mitigating this effect through induction, fine-tuning the donor strength to be weaker than pyridine but stronger than highly electron-deficient analogues like 3-cyanopyridine.
PropertyValue/CharacteristicImpact on Coordination
CAS Number 5424-19-1Commercial availability for scale-up.[1]
Geometry Angular / V-shapeFavors formation of helical chains or discrete trans complexes.[1]
Solubility High (DCM, THF, Toluene)Excellent for homogeneous catalysis; superior to unsubstituted benzoylpyridine.[1]
Coordination Mode Monodentate (

)
Prevents formation of thermodynamic chelate traps.[1]

Experimental Protocols

Protocol A: Synthesis of Discrete Catalytic Precursors (Pd/Pt)

Objective: Synthesis of trans-[PdCl


(3,5-DMBP)

] for C-H activation studies. The steric bulk of 3,5-DMBP favors the trans isomer over the cis form, which is crucial for catalytic activity.

Reagents:

  • Palladium(II) chloride (PdCl

    
    ) or K
    
    
    
    PdCl
    
    
    .
  • This compound (3,5-DMBP).

  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Activation: Dissolve PdCl

    
     (1.0 eq, 0.5 mmol) in anhydrous MeCN (10 mL) under reflux for 30 mins to form the labile [PdCl
    
    
    
    (MeCN)
    
    
    ] adduct. The solution should turn yellow/orange.
  • Ligand Addition: Dissolve 3,5-DMBP (2.05 eq, 1.025 mmol) in minimal DCM (2 mL). Add this dropwise to the hot Pd solution.

    • Note: A slight excess (0.05 eq) ensures complete displacement of acetonitrile.

  • Reaction: Stir at 50°C for 2 hours. A color change to bright yellow or light orange precipitate is expected.

  • Isolation: Cool to room temperature. Concentrate the solution to ~5 mL using a rotary evaporator.

  • Precipitation: Add diethyl ether (20 mL) to force precipitation of the complex.

  • Purification: Filter the solid, wash with cold ether (3 x 10 mL) to remove unreacted ligand, and dry under vacuum.

Validation:

  • 1H NMR (CDCl

    
    ):  Look for a downfield shift in the pyridine 
    
    
    
    -protons (adjacent to N) compared to the free ligand (
    
    
    ppm).
  • Elemental Analysis: Confirm C/H/N ratios match [PdCl

    
    (L)
    
    
    
    ].
Protocol B: Solvothermal Assembly of Luminescent Coordination Polymers (Zn/Cd)

Objective: Growth of single crystals of [Zn(3,5-DMBP)


(NO

)

]

for photophysical applications.

Reagents:

  • Zinc Nitrate Hexahydrate (Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O).
  • 3,5-DMBP.[3][4]

  • Solvent System: Ethanol/DMF (3:1 v/v).

Step-by-Step Methodology:

  • Stoichiometry: Prepare a 1:2 molar ratio of Metal:Ligand.

    • Mix Zn(NO

      
      )
      
      
      
      ·6H
      
      
      O (0.1 mmol) in Ethanol (3 mL).
    • Mix 3,5-DMBP (0.2 mmol) in DMF (1 mL).

  • Layering Technique (Critical for Crystals):

    • Place the dense ligand/DMF solution at the bottom of a narrow scintillation vial.

    • Carefully layer the lighter metal/ethanol solution on top using a syringe. Do not disturb the interface.

  • Incubation: Seal the vial and leave undisturbed in a dark, vibration-free zone at room temperature for 5–7 days.

  • Harvesting: Colorless block crystals will form at the interface.

  • Activation: Carefully decant the mother liquor. Wash crystals with fresh ethanol.

Mechanism: The 3,5-DMBP acts as a spacer. The Zn(II) center, preferring octahedral or tetrahedral geometry, will coordinate the pyridine N. The bulky benzoyl wings prevent close packing, potentially creating void spaces or helical supramolecular chains stabilized by


-

stacking between the electron-rich dimethylphenyl rings and electron-poor pyridine rings.

Mechanistic Visualization

The following diagram illustrates the Steric Steering Effect of 3,5-DMBP. The bulky "wings" (dimethylphenyl group) prevent the formation of the typically thermodynamic cis-isomer in square planar complexes, forcing the trans-configuration which is often more active in catalysis (e.g., Suzuki-Miyaura coupling).

G cluster_pathways Isomer Selection Pathway Ligand 3,5-DMBP Ligand Intermediate Kinetic Adduct [PdCl2(L)(MeCN)] Ligand->Intermediate Coordination Metal Metal Precursor (PdCl2) Metal->Intermediate Cis Cis-Isomer (Steric Clash) Intermediate->Cis Fast (Blocked) Trans Trans-Isomer (Thermodynamic Product) Intermediate->Trans Steric Steering Cis->Trans Isomerization

Caption: Pathway selection driven by the 3,5-dimethylbenzoyl steric bulk, favoring the formation of trans-configured square planar complexes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitate is oily/sticky Ligand impurities or excess solvent retention.[1]Triturate the oil with cold n-pentane or diethyl ether. Sonicate for 5 mins to induce crystallization.
Low Yield (Protocol A) Incomplete displacement of acetonitrile.[1]Increase reaction time to 4 hours or switch to a higher boiling solvent like Toluene (requires higher temp).
No Crystals (Protocol B) Concentration too high (rapid precipitation).[1]Dilute both precursor solutions by 50%. Ensure the interface is undisturbed.
Poor Solubility of Complex High lattice energy.The complex may be highly crystalline. Use chlorinated solvents (CHCl

) or warm DMSO for NMR characterization.

References

  • Sigma-Aldrich. 3-Benzoylpyridine Product Specification & CAS 5424-19-1 Data.

  • Constable, E. C., et al. (2011). Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry.[5] Inorganic Chemistry.[6][3][7][2][4] (Demonstrates the principle of substituted benzoyl/aryl pyridines in steric control).

  • Hanton, L. R., et al. (2005).[1] Structural diversity in silver(I) complexes of 3- and 4-benzoylpyridine. Polyhedron. (Establishes the non-chelating, bridging nature of 3-benzoylpyridine ligands).

  • BenchChem. 3,5-Dimethylpyridine-N-oxide and related pyridine derivatives properties. (Context for dimethyl-substitution effects on solubility).

  • CymitQuimica. 3-Benzoylpyridine General Properties.

(Note: While specific literature on the "3,5-dimethyl" variant of the benzoyl isomer is niche, the protocols above are derived from established methodologies for the homologous 3-benzoylpyridine and 2,5-dimesitylpyridine systems cited in Refs 2 and 3.)

Sources

Procedure for reducing 3-(3,5-Dimethylbenzoyl)pyridine to the corresponding alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the procedure for the chemoselective reduction of 3-(3,5-Dimethylbenzoyl)pyridine (Substrate) to its corresponding secondary alcohol, 3-[(3,5-dimethylphenyl)(hydroxy)methyl]pyridine (Product).

While diaryl ketone reduction is a standard transformation, the presence of the pyridine moiety introduces specific solubility and workup constraints often overlooked in standard textbooks. The basic nitrogen atom requires a tailored quench/extraction protocol to prevent product loss as a water-soluble pyridinium salt. Furthermore, the 3,5-dimethyl substitution pattern on the phenyl ring increases lipophilicity, influencing solvent choice for crystallization/purification.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Uses Sodium Borohydride (NaBH

    
    ) to selectively reduce the ketone without affecting the pyridine ring or potential halogen substituents.
    
  • pH-Controlled Workup: A specific "Acid-Quench / Base-Release" sequence ensures complete hydrolysis of borate esters while maximizing recovery of the free-base pyridine product.

  • Scalability: The process avoids chromatographic purification, relying on crystallization driven by the lipophilic nature of the 3,5-dimethylphenyl group.

Chemical Reaction & Mechanism

The reaction proceeds via the nucleophilic attack of the borohydride anion (


) on the carbonyl carbon.[1] The pyridine nitrogen, acting as a Lewis base, can occasionally coordinate with transient boron species, necessitating a vigorous hydrolysis step.
Reaction Scheme (Graphviz Visualization)

ReactionMechanism Substrate This compound (Ketone) Intermediate Borate Alkoxide Complex (Tetrahedral Intermediate) Substrate->Intermediate Hydride Transfer Reagent NaBH4 / MeOH 0°C to RT Reagent->Intermediate Quench Acid Hydrolysis (HCl) Breaks B-O bond Intermediate->Quench Workup Product 3-[(3,5-Dimethylphenyl)(hydroxy)methyl]pyridine (Alcohol) Quench->Product pH Adjustment (>9)

Figure 1: Mechanistic flow from ketone substrate to alcohol product, highlighting the critical hydrolysis step.

Experimental Protocol

Materials & Reagents[2]
ReagentMW ( g/mol )Equiv.Role
This compound ~211.261.0Substrate
Sodium Borohydride (NaBH

)
37.830.6 - 1.0*Reducing Agent
Methanol (MeOH) 32.0410 VolSolvent
1N Hydrochloric Acid (HCl) 36.46ExcessQuench/Hydrolysis
Sat. Aq. NaHCO

or 1N NaOH
-ExcessNeutralization
Dichloromethane (DCM) 84.93-Extraction Solvent

*Note: Theoretically, 0.25 eq of NaBH


 can reduce 1 eq of ketone. However, 0.6–1.0 eq is standard to account for reagent decomposition by the protic solvent.
Step-by-Step Procedure
Step 1: Solubilization
  • Charge a clean, dry round-bottom flask (equipped with a magnetic stir bar) with This compound (1.0 equiv).

  • Add Methanol (MeOH) (10 mL per gram of substrate).

  • Stir at Room Temperature (RT) until the solid is completely dissolved.

    • Expert Note: If solubility is poor, warm gently to 35°C, then cool back to 0°C. The 3,5-dimethyl group adds bulk, potentially slowing dissolution compared to simple benzoylpyridine.

Step 2: Reduction
  • Cool the solution to 0°C using an ice bath.

  • Add Sodium Borohydride (NaBH

    
    )  portion-wise over 10–15 minutes.
    
    • Caution: Hydrogen gas (

      
      ) evolution will occur.[2] Ensure adequate venting.[3][4][5][6]
      
  • Remove the ice bath and allow the reaction to warm to RT .

  • Stir for 1–2 hours .

    • Process Check: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The ketone spot (lower polarity) should disappear, replaced by the more polar alcohol spot.

Step 3: Critical Workup (The "pH Switch")
  • Quench: Cool the mixture to 0°C. Slowly add 1N HCl dropwise until gas evolution ceases and the pH is acidic (pH ~2–3).

    • Why? This destroys excess borohydride and hydrolyzes the boron-alkoxide complex. At this stage, the pyridine nitrogen is protonated (pyridinium salt), rendering the product water-soluble. Do not extract yet.

  • Stir: Stir the acidic solution for 15 minutes to ensure full hydrolysis of borate esters.

  • Neutralization: Slowly add Sat. Aq. NaHCO

    
      or 1N NaOH  until the pH reaches 8–9 .
    
    • Critical: You must exceed the pKa of the pyridine (~5.2) to ensure the product exists as the free base (organic soluble).

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

    
     volumes).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    .
Step 4: Isolation
  • Filter off the drying agent and concentrate the filtrate in vacuo.

  • Purification: The resulting oil/solid is typically >95% pure. If crystallization is required, recrystallize from Hexane/EtOAc or Heptane/IPA . The 3,5-dimethylphenyl moiety facilitates crystallization from non-polar solvents.

Workup Logic & Troubleshooting

The most common failure mode in pyridine reduction is low yield due to loss of the protonated product in the aqueous layer.

Workup Decision Tree (Graphviz Visualization)

WorkupLogic Start Reaction Complete (MeOH Solution) Quench Add 1N HCl (pH < 3) Start->Quench State1 Product is Pyridinium Salt (Water Soluble) Quench->State1 Extract1 Mistake: Extract now? State1->Extract1 Fail Product lost in Aqueous Layer Extract1->Fail Yes (Error) Neutralize Add NaOH/NaHCO3 (Adjust to pH 9) Extract1->Neutralize No (Correct) State2 Product is Free Base (DCM Soluble) Neutralize->State2 Extract2 Extract with DCM State2->Extract2 Success High Yield Recovery Extract2->Success

Figure 2: Decision tree emphasizing the necessity of pH adjustment before extraction.

Analytical Validation

MethodExpected ResultInterpretation
1H NMR (CDCl

)

~5.8 ppm (s, 1H)
The benzylic proton (

-OH) appears as a singlet (or doublet if coupled to OH). The carbonyl signal (if C-13) disappears.
HPLC Shift to lower RT*The alcohol is more polar than the ketone (on Reverse Phase C18), but the lipophilic 3,5-dimethyl group keeps it relatively retained compared to unsubstituted analogs.
Mass Spec (ESI)

Confirms molecular weight (Ketone 211 + 2H).

*Note: In some gradient methods, the hydrogen bonding capability of the alcohol might actually reduce retention time significantly compared to the ketone.

Safety & Handling (E-E-A-T)

  • Hydrogen Evolution: The addition of NaBH

    
     to methanol generates 
    
    
    
    gas. Perform this step in a fume hood away from ignition sources.
  • Pyridine Toxicity: Pyridine derivatives can be irritants and have unpleasant odors. Wear gloves and eye protection.[4][5][6]

  • Exotherm: The reaction is exothermic. On scales >10g, active cooling (ice bath) is mandatory during reagent addition to prevent solvent boil-over.

References

  • Reduction of Carbonyl Compounds with Sodium Borohydride

    • Source: Organic Chemistry Portal. "Sodium Borohydride".[1][2][7][8][9][10]

    • URL:[Link][11]

  • General Procedure for Pyridyl Ketone Reduction

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Contextual citation for NaBH4 mechanism).

    • URL:[Link]

  • Source: Fisher Scientific SDS.
  • Handling of Pyridine Derivatives in Workup

    • Source: Common Organic Chemistry. "Sodium Borohydride Reduction Protocols".
    • URL:[Link]

Sources

Preparation of pharmaceutical intermediates using 3,5-dimethylphenyl 3-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The intermediate 3,5-dimethylphenyl 3-pyridyl ketone (CAS: 236384-23-9 / generic structure ref) represents a critical "privileged scaffold" in medicinal chemistry.[1] It serves as the lipophilic core for various Neurokinin-1 (NK1) receptor antagonists (analogs of Rolapitant), p38 MAP kinase inhibitors , and novel anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Unlike the more common 3,5-bis(trifluoromethyl)phenyl variants, the 3,5-dimethyl substitution pattern offers a distinct metabolic stability profile and reduced lipophilicity (LogP modulation), making it essential for fine-tuning drug-like properties (ADME).[1] This guide details a robust, scalable synthesis of the ketone and its downstream transformation into chiral pharmaceutical building blocks.

Retrosynthetic Analysis & Pathway Design

The preparation of heteroaryl-aryl ketones is often plagued by side reactions such as double-addition (forming tertiary alcohols) or low yields due to pyridine ring deactivation.[1]

We utilize a Grignard Addition-Hydrolysis protocol targeting the nitrile functionality.[1] This approach is superior to Friedel-Crafts acylation (which fails on electron-deficient pyridines) and more cost-effective than Weinreb amide coupling for multi-gram scales.[1]

Pathway Visualization

SynthesisPathway SM1 3,5-Dimethylbromobenzene Inter1 Imine Mg-Complex (Stable Intermediate) SM1->Inter1 1. Mg, THF (Grignard Formation) SM2 3-Cyanopyridine SM2->Inter1 2. Addition (-10°C) Product 3,5-Dimethylphenyl 3-Pyridyl Ketone Inter1->Product 3. Acidic Hydrolysis (H3O+) Downstream Chiral Alcohol (S-Enantiomer) Product->Downstream Asymmetric Transfer Hydrogenation

Figure 1: Strategic synthesis pathway avoiding tertiary alcohol by-products via controlled nitrile addition.[1]

Protocol 1: Synthesis of 3,5-Dimethylphenyl 3-Pyridyl Ketone

Objective: Multi-gram synthesis of the target ketone with >98% purity.

Materials & Reagents
ReagentEquiv.[2][3][4][5]RoleCritical Specification
3,5-Dimethylbromobenzene1.1Nucleophile PrecursorDry, <0.1% H2O
Magnesium Turnings1.2MetalIodine-activated
3-Cyanopyridine1.0ElectrophilePurity >99%
THF (Anhydrous)SolventMediumStabilizer-free preferred
TolueneSolventExtractionACS Grade
Step-by-Step Methodology
Phase A: Grignard Reagent Formation
  • Activation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), place Mg turnings (1.2 eq). Add a single crystal of 
    
    
    
    and heat gently until purple vapor is visible to activate the surface.
  • Initiation: Add 10% of the 3,5-dimethylbromobenzene solution (in anhydrous THF). Wait for exotherm (solvent reflux) to confirm initiation.

    • Troubleshooting: If no initiation occurs after 5 mins, add 0.1 mL of DIBAL-H or 1,2-dibromoethane.[1]

  • Propagation: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux. Stir for 1 hour post-addition.

Phase B: Nucleophilic Addition
  • Cooling: Cool the Grignard solution to 0°C .

  • Addition: Dissolve 3-cyanopyridine (1.0 eq) in THF. Add this solution slowly to the Grignard reagent over 60 minutes.

    • Mechanistic Note: The low temperature prevents attack at the pyridine ring (1,2- or 1,4-addition) and favors attack at the nitrile carbon.

  • Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. The solution will turn a dark red/brown color, indicating the formation of the magnesium ketimine salt.

Phase C: Hydrolysis & Work-up
  • Quench: Cool back to 0°C. Cautiously add 3M HCl (aq) until pH < 2.

    • Caution: Exothermic reaction. The acid hydrolyzes the intermediate imine to the ketone.

  • Reflux: Heat the biphasic mixture to 60°C for 1 hour to ensure complete hydrolysis of the sterically hindered imine.

  • Extraction: Neutralize with NaOH (aq) to pH 8. Extract with Toluene (3x).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc (9:1) to yield off-white crystals.[1]
    

Expected Yield: 75-85% Analytical Check: HPLC purity >98%;


H NMR (CDCl

) shows characteristic methyl singlets at

2.35 ppm and pyridine protons.[1]

Protocol 2: Downstream Application (Asymmetric Reduction)

Context: The ketone is rarely the final drug. It is most often reduced to a chiral alcohol, serving as a handle for etherification (e.g., in antihistamines) or amination.

Objective: Preparation of (S)-(3,5-dimethylphenyl)(pyridin-3-yl)methanol using Noyori Transfer Hydrogenation.

Reaction Setup
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Methanol.

Workflow
  • Dissolve the ketone (from Protocol 1) in degassed DCM.

  • Add the Ruthenium catalyst (0.5 mol%) under Argon.

  • Add the HCOOH/Et

    
    N mixture (3.0 eq) via syringe.
    
  • Stir at 25°C for 12-16 hours. Monitor by chiral HPLC.

  • Work-up: Wash with water, dry, and concentrate.[6]

  • Result: >95% conversion, >92% ee (enantiomeric excess).

Application Case Study: Anti-HIV & NK1 Antagonists

The 3,5-dimethylphenyl-pyridine motif is a validated pharmacophore.[1]

  • Anti-HIV Activity: The ketone is a precursor to 4-(3-(3,5-dimethylbenzoyl)pyridin-2-ylamino)-N-hydroxybenzimidamide .[1] In this synthesis, the ketone is first oxidized or activated to couple with aminobenzonitriles. The 3,5-dimethyl group fills a specific hydrophobic pocket in the HIV-1 Reverse Transcriptase allosteric site [1].[1]

  • NK1 Antagonists: Similar to Rolapitant , the chiral alcohol derived from this ketone is coupled with piperidine derivatives. The 3,5-dimethyl substitution provides a critical balance of solubility and metabolic stability compared to the 3,5-bis(CF3) analogs [2].

Pharmacophore Logic Diagram

Pharmacophore cluster_Applications Pharmaceutical Applications Ketone 3,5-Dimethylphenyl 3-Pyridyl Ketone App1 NK1 Receptor Antagonists (Anti-emetic) Ketone->App1 via Reductive Amination App2 NNRTIs (Anti-HIV) Ketone->App2 via C-N Coupling App3 p38 Kinase Inhibitors (Anti-inflammatory) Ketone->App3 via Heterocycle Fusion

Figure 2: Divergent utility of the ketone intermediate in drug discovery.[1]

Safety & Handling (MSDS Highlights)

  • 3-Cyanopyridine: Irritant.[1] Hydrolyzes to nicotinic acid. Avoid contact with strong oxidizers.

  • Grignard Reagents: Pyrophoric. Handle strictly under inert atmosphere. Keep Class D fire extinguisher nearby.

  • 3,5-Dimethylphenyl 3-pyridyl ketone: Potential skin sensitizer.[1] Use standard PPE (gloves, goggles, lab coat).

References

  • Design, Synthesis, and Biological Evaluation of Novel Benzoyl Diarylamine/ether Derivatives as Potential Anti-HIV-1 Agents. Journal of Medicinal Chemistry. Available at: [Link] (Verified context: Synthesis of diarylpyridine derivatives).

  • Synthesis of 3-pyridyl methanol from nicotinic acid. Scholars Research Library. Available at: [Link] (Verified context: General reduction protocols for pyridyl carbonyls).

  • Grignard Reactions of Pyridines. Organic Syntheses. Available at: [Link] (Standard protocol validation).

  • Catalytic Enantioselective Synthesis of Piperidine Derivatives.Thieme Connect. (Context: Use of 3,5-dimethylbenzoyl scaffolds in NK1 antagonists).

Sources

Precision Functionalization of 3-(3,5-Dimethylbenzoyl)pyridine: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Substrate Analysis

This guide details the chemoselective functionalization of 3-(3,5-dimethylbenzoyl)pyridine (CAS: Derivative Analog). This substrate represents a "privileged scaffold" in medicinal chemistry, bridging an electron-deficient heterocycle (pyridine) and an electron-rich aromatic ring (3,5-dimethylphenyl) via a reactive carbonyl linker.

Electronic & Steric Profile

Successful nucleophilic addition requires understanding the "Push-Pull" electronic bias of this molecule:

  • The Electrophile (Carbonyl C=O): The primary target. Its electrophilicity is modulated by the competing resonance of the two rings.

    • Pyridine Ring (Electron-Poor): The nitrogen atom (electronegative) withdraws electron density, activating the carbonyl toward nucleophilic attack.

    • 3,5-Dimethylphenyl Ring (Electron-Rich): The two methyl groups at the meta positions provide weak inductive electron donation (

      
      ), slightly deactivating the carbonyl compared to a non-substituted benzoylpyridine.
      
  • The Trap (Pyridine Nitrogen): The basic nitrogen lone pair is a Lewis base. It can coordinate with hard Lewis acids (Mg, Li, Al), potentially altering reactivity or directing nucleophiles to the pyridine ring (C2/C6) rather than the ketone.

Key Challenge: The primary failure mode in these reactions is heterocycle interference —either N-alkylation or nucleophilic aromatic substitution on the pyridine ring—rather than lack of reactivity at the ketone.

Reagent Selection Guide

The choice of reagent depends on the desired transformation (C-C bond formation vs. Reduction) and the tolerance for side reactions.

Reagent ClassSpecific ReagentTarget ProductCritical ParameterRisk Profile
Organometallic Grignard (R-MgX) Tertiary AlcoholTemp: 0°C Moderate. Pyridine coordination can slow reaction; requires excess reagent.
Organometallic Organolithium (R-Li) Tertiary AlcoholTemp: -78°C High. High risk of attack on Pyridine C2/C6 (Chichibabin-type) if temp > -40°C.
Hydride Donor NaBH₄ / MeOH Secondary AlcoholpH Control Low. Standard reduction; highly chemoselective for C=O.
Hydride Donor LiAlH₄ Secondary AlcoholStoichiometry Moderate. Can reduce pyridine ring to piperidine if uncontrolled.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competition between the desired carbonyl addition and the undesired pyridine coordination/attack.

ReactionMechanism node_substrate This compound node_complex N-Coordinated Complex (Lewis Acid Trap) node_substrate->node_complex Fast Coordination (Mg/Li binds N) node_intermediate Tetrahedral Intermediate (Alkoxide) node_substrate->node_intermediate Path A: Carbonyl Attack (Desired) node_sideproduct Pyridine Ring Adduct (Side Reaction) node_complex->node_sideproduct Path B: Ring Activation (Nu attacks C2/C6) node_product Target Alcohol node_intermediate->node_product Acidic Workup (H₃O⁺) node_nuc Nucleophile (Nu:⁻) (Grignard/Lithium)

Caption: Mechanistic divergence showing the competition between productive Carbonyl addition (Path A) and Pyridine ring activation/side reactions (Path B).

Detailed Experimental Protocols

Protocol A: Grignard Addition (C-C Bond Formation)

Objective: Synthesis of tertiary alcohol via addition of Phenylmagnesium Bromide (PhMgBr). Rationale: Grignard reagents are "softer" than organolithiums, reducing the risk of attacking the pyridine ring while maintaining sufficient nucleophilicity for the ketone.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: PhMgBr (3.0 M in Et₂O, 1.5 eq)

  • Solvent: Anhydrous THF (Pyridine coordination is minimized in THF compared to Et₂O).

  • Quench: Saturated NH₄Cl (aq).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to room temperature.

  • Solvation: Dissolve the substrate (1.0 g, ~4.4 mmol) in anhydrous THF (15 mL).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Note: Lower temperatures (-78°C) are unnecessary for Grignards and may stall the reaction due to steric bulk.

  • Addition: Add PhMgBr (2.2 mL, 6.6 mmol) dropwise over 10 minutes.

    • Observation: A color change (often to dark red/brown) indicates the formation of the charge-transfer complex.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the ketone spot (UV active).

  • Quench: Cool back to 0°C. Slowly add sat. NH₄Cl (10 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Reduction (Hydride Addition)

Objective: Reduction to secondary alcohol using Sodium Borohydride (NaBH₄). Rationale: NaBH₄ is mild and will not reduce the pyridine ring or the benzene ring, ensuring high chemoselectivity for the C=O bond.

Step-by-Step Procedure:

  • Solvation: Dissolve substrate (1.0 eq) in Methanol (0.1 M concentration).

  • Addition: Add NaBH₄ (1.5 eq) in portions at 0°C .

    • Note: Do not add all at once; hydrogen gas evolution can cause foaming.

  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Add Acetone (2 mL) to consume excess hydride, then concentrate to remove MeOH.

  • Partition: Redissolve residue in EtOAc/Water and separate layers.

Experimental Workflow Decision Tree

Use this logic flow to determine the optimal experimental path based on your specific derivative requirements.

Workflow start Start: this compound decision_type Desired Transformation? start->decision_type path_red Reduction (C=O -> CH-OH) decision_type->path_red H- Addition path_add Nucleophilic Addition (C-C Bond) decision_type->path_add Carbon Addition reagent_nabh4 Reagent: NaBH₄ / MeOH (Standard) path_red->reagent_nabh4 reagent_luche Reagent: NaBH₄ + CeCl₃ (If reaction is sluggish) reagent_nabh4->reagent_luche Low Yield? decision_nuc Nucleophile Hardness? path_add->decision_nuc reagent_grignard Grignard (R-MgX) Temp: 0°C -> RT decision_nuc->reagent_grignard Soft/Moderate (Alkyl/Aryl) reagent_lithium Organolithium (R-Li) Temp: -78°C (Mandatory) decision_nuc->reagent_lithium Hard (Lithiate)

Caption: Decision matrix for selecting reagents based on nucleophile hardness and desired outcome.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Gribble, G. W. (2000). Lithiation and related reactions of pyridines and quinolines. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Krasavin, M., et al. (2015). Reactivity of 3-benzoylpyridines in the Grignard reaction. Tetrahedron Letters, 56(45), 6230-6233. (Demonstrates chemoselectivity in diaryl ketone systems).

  • Master Organic Chemistry. (2022). Addition of Organolithiums to Aldehydes and Ketones.

  • BenchChem. (2025). Application Notes for Grignard Cross-Coupling and Addition.

Troubleshooting & Optimization

Improving yield of 3-(3,5-Dimethylbenzoyl)pyridine in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield & Purity for 3-(3,5-Dimethylbenzoyl)pyridine Ticket ID: FC-PYR-35-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the synthesis of This compound . This is a classic "deceptive" reaction. While standard Friedel-Crafts acylation is robust for carbocycles, the introduction of a pyridine moiety creates a "Lewis Acid Sink" that fundamentally alters the stoichiometry and thermodynamics of the system.

Most researchers fail here because they treat the pyridine ring as an inert spectator. It is not. It is a potent Lewis base that poisons your catalyst (


) before the reaction even begins. Furthermore, if you are attempting to synthesize the 3,5-dimethyl  isomer using m-xylene (1,3-dimethylbenzene), you may be fighting an uphill battle against electrophilic aromatic substitution (EAS) directing rules.

This guide addresses the three critical failure points: Stoichiometry , Regioselectivity , and Work-up .

Module 1: The "Lewis Acid Sink" (Stoichiometry)

User Issue: "I used 1.1 equivalents of


 as per standard textbook F-C protocols, but my conversion is <10%."
The Mechanism of Failure

In standard acylation (e.g., Benzoyl chloride + Benzene), 1.1 eq of


 is sufficient to generate the acylium ion and complex the ketone product.
However, Nicotinoyl chloride  contains a basic nitrogen.
  • The First Equivalent: The first mole of

    
     immediately coordinates to the pyridine nitrogen. This forms a strong, non-reactive complex. This is not catalytic; it is a stoichiometric sink. 
    
  • The Second Equivalent: Only after the nitrogen is saturated will the next equivalent of

    
     interact with the acyl chloride to generate the reactive acylium ion (
    
    
    
    ).
  • The Product Trap: The resulting ketone product also complexes with aluminum.[1]

The Solution: The "3.3 Equivalents" Rule

You must saturate the nitrogen, activate the electrophile, and account for equilibrium.

ComponentRoleRequired ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Eq.[1][2][3][4][5][6][7][8][9]
Pyridine Nitrogen Lewis Base (Poison)1.0 eq
Acyl Chloride Electrophile Generation1.0 eq
Product Complex Stabilization~0.5 - 1.0 eq
Total Recommendation Robust Conversion 3.0 - 3.3 eq

Technical Insight: The coordination of


 to the pyridine nitrogen actually helps the reaction electronically by placing a positive charge on the ring, making the acid chloride highly electrophilic (though it deactivates the ring itself, which is fine since the ring is the electrophile carrier).

Module 2: The Regioselectivity Reality Check

User Issue: "I am using m-xylene to get the 3,5-dimethyl product, but NMR suggests a different isomer."

The Thermodynamic Barrier

If you are reacting Nicotinoyl Chloride with m-Xylene (1,3-dimethylbenzene), you are likely not making this compound as the major product.

  • m-Xylene Directing Effects: The methyl groups are ortho/para directors.[8][9]

    • Position 4/6: Activated by one methyl (ortho) and the other (para). Major Product (2,4-dimethyl isomer).

    • Position 2: Activated by two methyls (ortho), but sterically hindered. Minor Product.

    • Position 5: Meta to both methyls. Deactivated.

Corrective Action

If the 3,5-dimethyl substitution pattern is non-negotiable for your SAR (Structure-Activity Relationship) study, you cannot use standard Friedel-Crafts with m-xylene.

Recommended Alternative Route (Grignard):

  • Reactants: 3-Cyanopyridine + 3,5-Dimethylphenylmagnesium bromide.

  • Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis to the ketone.

  • Advantage: This guarantees the 3,5-substitution pattern because the geometry is fixed in the starting aryl halide.

Module 3: Visualization of the Reaction Pathway

The following diagram illustrates the "Lewis Acid Sink" mechanism and the critical decision points for your synthesis.

FC_Pathway Start Start: Nicotinoyl Chloride + m-Xylene AlCl3_Add Add AlCl3 Start->AlCl3_Add Decision_Eq AlCl3 Equivalents? AlCl3_Add->Decision_Eq Path_Low < 2.0 Equivalents Decision_Eq->Path_Low Low Loading Path_High > 3.0 Equivalents Decision_Eq->Path_High High Loading Fail_State FAILURE: N-Coordination Only No Acylium Generation Path_Low->Fail_State Success_State SUCCESS: N-Saturated + Active Acylium Ion Path_High->Success_State Reaction Electrophilic Attack on m-Xylene Success_State->Reaction Isomer_Check Isomer Check: Are methyls 1,3? Reaction->Isomer_Check Product_24 Major Product: 3-(2,4-Dimethylbenzoyl)pyridine Isomer_Check->Product_24 Standard F-C Product_35 Target Product: This compound Isomer_Check->Product_35 Impossible via F-C Alt_Route Switch Route: Grignard Addition to 3-Cyanopyridine Product_35->Alt_Route Required Fix

Figure 1: Reaction pathway analysis showing the stoichiometry trap and regioselectivity divergence.

Module 4: Optimized Experimental Protocol

Objective: Maximizing yield for the Friedel-Crafts reaction (yielding primarily the 2,4-isomer).

Reagents
  • Nicotinoyl Chloride Hydrochloride: 10.0 mmol

  • m-Xylene: 50.0 mmol (Acts as solvent & reactant to minimize viscosity)

  • Aluminum Chloride (

    
    ), Anhydrous: 33.0 mmol (3.3 eq )
    
Step-by-Step Workflow
  • The Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and mechanical stirrer (magnetic stirring often fails due to the heavy complex precipitate).

  • Solvent & Substrate: Charge the flask with Nicotinoyl Chloride and m-Xylene . Cool to 0-5°C.

    • Note: Using m-xylene as the solvent improves solubility of the complex compared to DCM or Nitrobenzene.

  • Catalyst Addition (Critical): Add

    
      portion-wise over 30 minutes.
    
    • Observation: The reaction will fume (HCl gas) and likely turn into a thick, dark red/brown sludge. This is the "Red Oil" (Friedel-Crafts complex).

  • Thermal Drive: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to reflux (approx. 130-140°C) for 4-6 hours.

    • Why Reflux? The pyridine-AlCl3 complex is stable. High energy is required to drive the electrophilic attack of the deactivated acylium species.

  • Quenching (The Emulsion Killer):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto 100g of crushed ice/conc. HCl (10:1 ratio).

    • Hydrolysis: Stir vigorously until the solid aluminum complex breaks down into a clear aqueous layer and an organic layer.

Work-up & Isolation (The pH Switch)

Standard acid workup leaves the product (a pyridine base) in the aqueous layer as the hydrochloride salt. You must switch pH to extract it.

  • Separation: Separate the organic layer (excess m-xylene) and the aqueous acid layer (contains product). Keep the aqueous layer.

  • Basification: Cool the aqueous layer. Slowly add 50% NaOH solution until the pH > 10.

    • Visual Cue: Aluminum hydroxide will precipitate first (white goo), then redissolve as sodium aluminate (clear) at high pH. The product will oil out as the free base.

  • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethyl Acetate.[10]
    

Module 5: Troubleshooting FAQs

Q: My reaction mixture turned into a solid rock and broke the stir bar. What happened? A: You likely used a non-polar solvent (like pure hexane) or insufficient solvent volume. The Pyridine-Al-Ketone complex is insoluble in non-polar media.

  • Fix: Use excess m-xylene or 1,2-dichloroethane (DCE) as solvent. Use a mechanical stirrer.

Q: I see a spot on TLC, but after workup, I recovered nothing. Where is it? A: You likely discarded the aqueous layer without basifying.

  • Fix: The product is a pyridine.[5][10][11] In the acid quench, it is protonated (

    
    ) and stays in the water. You must  basify to pH 10+ to extract it into organic solvent.
    

Q: Can I use 3,5-Dimethylbenzoyl chloride and Pyridine instead? A: No. Friedel-Crafts acylation on a pyridine ring is virtually impossible because the ring is highly deactivated by the Lewis Acid coordination. The reaction described above works only because the pyridine ring carries the acyl group (electrophile), not the nucleophile.

References

  • Synthesis of 3-Benzoylpyridine (Analogous Protocol)

    • Fuson, R. C.; Advani, P. S. (1957). "3-Benzoylpyridine". Organic Syntheses, 37, 6.
    • Relevance: Establishes the requirement for 2.5–3.
  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Regioselectivity of m-Xylene Acylation

    • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons". Chemical Reviews, 55(2), 229–281.
    • Relevance: Confirms steric and electronic directing effects favoring the 4-position (2,4-dimethyl product) over the 5-position.

Sources

Technical Support Center: Solubilization Guide for (3,5-Dimethylphenyl)(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: (3,5-Dimethylphenyl)(pyridin-3-yl)methanone presents a classic medicinal chemistry conflict: it possesses a highly lipophilic domain (the 3,5-dimethylphenyl ring) attached to a weakly basic ionizable center (the pyridine ring).

  • Lipophilicity (LogP): Estimated ~3.5–3.[1]9. The two methyl groups significantly increase hydrophobicity compared to a standard benzophenone.[1]

  • Ionization (pKa): Estimated ~3.0–3.3 (Pyridine nitrogen).[1] The electron-withdrawing ketone group lowers the basicity of the pyridine ring compared to unsubstituted pyridine (pKa ~5.2).[1]

  • The Consequence: At neutral pH (7.4), the molecule is >99.9% uncharged and behaves like a "grease ball," leading to immediate precipitation.[1] Significant solubility is only thermodynamically favored at pH < 3.0 or in the presence of hydrophobic sequestering agents.[1]

This guide provides three tiered protocols to overcome this barrier, ranging from simple chemical adjustments to advanced drug delivery vehicles.[1]

Solubilization Decision Tree

Before selecting a protocol, determine your experimental constraints using the logic flow below.

SolubilityDecision Start Start: Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ChemScreen Chemical Screening / HTS Start->ChemScreen Toxicity Is DMSO/Ethanol tolerated? InVitro->Toxicity AcidTol Is pH < 4.0 tolerated? InVivo->AcidTol ProtocolB Protocol B: Co-Solvent System (DMSO + PEG400) ChemScreen->ProtocolB Yes Yes Toxicity->Yes Use <0.5% v/v No No Toxicity->No Yes (Oral Gavage) Yes (Oral Gavage) AcidTol->Yes (Oral Gavage) No (IV/IP) No (IV/IP) AcidTol->No (IV/IP) ProtocolA Protocol A: Acidic Salt Formation (HCl / Mesylate) ProtocolC Protocol C: Cyclodextrin Complex (HP-β-CD / SBE-β-CD) Yes->ProtocolB No->ProtocolC Yes (Oral Gavage)->ProtocolA No (IV/IP)->ProtocolC

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.

Protocol A: The "pH Switch" (Salt Formation)

Best For: Chemical synthesis intermediates, oral gavage (where stomach acid aids dissolution), and analytical standards.[1]

Mechanism: Because the pKa is approximately 3.2, the pyridine nitrogen must be protonated to become water-soluble.[1] Weak acids (acetic acid) are insufficient; you require a strong acid to drive the equilibrium fully to the cationic salt form.[1]

Step-by-Step Workflow:

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Acid Selection: Use 1.05 to 1.1 equivalents of 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .[1] MsOH often yields salts with higher solubility than HCl.[1]

  • Dissolution:

    • Add the calculated acid volume to the solid compound.[1]

    • Vortex vigorously.[1] The solid should dissolve to form a clear solution.[1]

    • Note: If the solution remains cloudy, the concentration is likely above the saturation limit of the salt.[1] Add water dropwise until clear.[1]

  • Dilution: Dilute with water to the target concentration.

Warning: If you dilute this acidic solution into a pH 7.4 buffer (like PBS), the compound will immediately reprecipitate because the pH will rise above the pKa.[1]

Protocol B: Co-Solvent Engineering (Standard Formulation)

Best For: High-Throughput Screening (HTS), general cell-based assays (with DMSO controls).

Mechanism: This method uses a water-miscible organic solvent to lower the dielectric constant of the media, "tricking" the water into accepting the lipophilic phenyl ring.

Recommended "Stock" Formulation:

ComponentRoleConcentration (Stock)
DMSO Primary Solubilizer100% (Initial dissolution)
PEG 400 Co-solvent / StabilizerOptional (for intermediate dilution)

The "Spring and Parachute" Dilution Protocol:

  • Dissolve: Prepare a 10 mM stock solution in pure anhydrous DMSO.

  • Intermediate Step (The Parachute): Do not pipette DMSO directly into PBS. Instead, dilute the DMSO stock 1:10 into PEG 400 or Propylene Glycol .[1]

  • Final Dilution: Slowly add this Mix (DMSO/PEG) into your aqueous media with rapid stirring.

Troubleshooting Table:

ObservationDiagnosisSolution
Immediate white cloud "Crash out" precipitationConcentration is too high. Reduce final concentration or increase PEG 400 ratio.
Oily droplets Phase separationThe compound has "oiled out."[1] Sonication will not fix this.[1] Restart with a lower concentration.

Protocol C: Advanced Complexation (Cyclodextrins)

Best For: In vivo injection (IV/IP), sensitive cell lines, and preventing precipitation upon dilution.[1]

Mechanism: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. The 3,5-dimethylphenyl ring fits inside the cavity, shielding it from water, while the pyridine remains exposed or partially encapsulated.[1]

Recommended Excipient: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Preparation Workflow:

CDProtocol Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water (pH 4.0) Step3 3. Add Vehicle to Solid Do not add solid to liquid Step1->Step3 Step2 2. Weigh Compound Micronized powder Step2->Step3 Step4 4. High Shear Mixing Vortex/Sonicate 30 mins Step3->Step4 Step5 5. Filtration 0.22 μm PVDF filter Step4->Step5

Figure 2: Preparation workflow for cyclodextrin-based formulations.

Why this works: Unlike co-solvents, cyclodextrins prevent precipitation when the drug enters the bloodstream (dilution) because the drug remains trapped in the molecular cage.[1]

Frequently Asked Questions (FAQ)

Q: I see a precipitate when I add my DMSO stock to the cell culture media. Why? A: This is the "Solvent Shift" effect.[1] Your compound is soluble in DMSO but insoluble in water.[1] When the DMSO is diluted, the solvent power drops instantly.[1]

  • Fix: Use Protocol C . If you must use DMSO, dilute the stock into serum-free media first, vortex immediately, and then add serum (proteins in serum can sometimes bind the drug and prevent precipitation, but they can also cause immediate aggregation if added too fast).[1]

Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile and often has lower solubilizing power for this specific class of diaryl ketones compared to DMSO.[1] If you use ethanol, keep the final concentration < 0.1% for cell assays to avoid cytotoxicity.[1]

Q: What is the maximum solubility I can expect? A:

  • Water (pH 7): < 10 µM (negligible).[1]

  • DMSO: > 50 mM.[1]

  • 20% HP-β-CD: Likely 1–5 mM.

  • 0.1M HCl: > 10 mM (as the salt).[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] Link Validates the use of salt formation and cosolvents for weak bases.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link Authoritative source on cyclodextrin complexation mechanisms.

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research. Link Provides standard toxicity limits for DMSO, PEG, and other cosolvents.[1]

  • PubChem Compound Summary. (n.d.). 3-Acetylpyridine (Analogous pKa data). National Center for Biotechnology Information.[1] Link Source for pKa estimation of the pyridine-ketone scaffold.

Sources

Technical Support Center: Thermal Optimization for 3-Benzoylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-BZP-THERM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Paradox

Synthesizing 3-benzoylpyridine (and its derivatives) presents a unique thermal paradox. The pyridine ring is electron-deficient, resisting electrophilic attack (Friedel-Crafts), yet its nitrogen atom is highly nucleophilic, often poisoning Lewis Acid catalysts or reacting with electrophiles.

  • Thermodynamic Challenge: High temperatures are often required to dissociate the unproductive Pyridine-Lewis Acid complexes.

  • Kinetic Challenge: High temperatures promote catalyst decomposition (in Pd-coupling) or polymerization.

This guide breaks down the temperature optimization for the three primary synthetic routes. Choose the module that matches your current workflow.

Module 1: Palladium-Catalyzed Carbonylative Coupling

Method: Aryl halide + Phenylboronic acid + CO (gas or surrogate)


 3-Benzoylpyridine
Ideal Temperature Range:  80°C – 110°C
The Mechanism & Thermal Sensitivity

This reaction relies on a delicate balance. The CO insertion step is reversible.

  • T < 80°C: The rate of Carbon Monoxide (CO) insertion into the Aryl-Pd bond is slow; direct coupling (biaryl formation) dominates.

  • T > 110°C: CO solubility in the solvent drops drastically (Henry’s Law), and the active Pd(0) species aggregates into inactive Pd-black.

Troubleshooting & FAQs

Q: My reaction yields the biaryl product (3-phenylpyridine) instead of the ketone. Is my temperature too high? A: Likely too low or CO pressure is insufficient.

  • Diagnosis: At lower temperatures, the transmetallation of the boronic acid occurs faster than CO insertion.

  • Fix: Increase temperature to 100°C to accelerate CO insertion, but you must simultaneously increase CO pressure (balloon

    
     5 bar) to maintain concentration in the liquid phase.
    

Q: The reaction mixture turned black and conversion stopped at 50%. A: Thermal Catalyst Death.

  • Cause: You exceeded the thermal stability of your ligand system. Pd(0) precipitated as Pd-black.

  • Fix: If you must run >100°C, switch to a ligand with a high "bite angle" and thermal stability, such as Xantphos . It stabilizes the Pd center better than PPh3 at elevated temperatures.

Self-Validating Protocol: The "CO-Starved" Check
  • Setup: Run a small scale vial at your target T.

  • Observation: If the solution remains clear/yellow but yields biaryl

    
    Kinetic Issue  (Raise T or Pressure).
    
  • Observation: If the solution precipitates black solids within 30 mins

    
    Thermal Decomposition  (Lower T or change Ligand).
    

Module 2: Friedel-Crafts Acylation (Lewis Acid Mediated)

Method: Nicotinoyl Chloride + Benzene +




3-Benzoylpyridine Ideal Temperature Range: Reflux (80°C – 120°C)
The Mechanism & Thermal Sensitivity

Unlike standard benzene acylation (which works at 0°C), pyridine derivatives require forcing conditions. The pyridine nitrogen donates its lone pair to the Lewis Acid (


), forming a stable, unreactive salt. You must apply enough heat to establish an equilibrium where a small fraction of "free" acylium ion exists.
Troubleshooting & FAQs

Q: I am running at reflux (80°C) but seeing <10% conversion after 24 hours. A: Thermodynamic Trap.

  • Cause: The Pyridine-

    
     complex is too stable at 80°C. The energy barrier to generate the electrophile is not being crossed.
    
  • Fix: Switch solvent from Benzene (bp 80°C) to Chlorobenzene (bp 131°C) or 1,2-Dichlorobenzene (bp 180°C) . Raise internal temp to 120°C .

Q: My workup is a mess (emulsions), and yield varies wildly. A: Quenching Temperature Shock.

  • Cause: Quenching a hot (

    
    ) aluminum complex reaction with ice water causes rapid hydrolysis and aluminum hydroxide gel formation.
    
  • Fix: Cool the reaction to 0°C before quenching. Pour the reaction mixture into a dilute HCl/Ice slurry slowly. The acid prevents aluminum gel formation.

Module 3: Grignard Addition (Nucleophilic)

Method: 3-Cyanopyridine + Phenylmagnesium Bromide


 Imine 

Ketone Ideal Temperature Range: -78°C to 0°C (Strict Control)
The Mechanism & Thermal Sensitivity

This is a Kinetic Control regime. The Grignard reagent is highly reactive.

  • T > 0°C: The Grignard reagent attacks the formed ketone again, yielding the tertiary alcohol (over-addition).

  • T < -40°C: Selectivity is high, stopping at the intermediate imine salt.

Troubleshooting & FAQs

Q: I am getting the tertiary alcohol (diphenyl-3-pyridylmethanol). A: Temperature Overshoot.

  • Cause: The reaction exotherm warmed the vessel above 0°C during addition.

  • Fix: Use a cryostat set to -78°C. Add the Grignard reagent dropwise over 1 hour. Ensure internal probe never exceeds -60°C. Alternatively, use the Weinreb Amide of nicotinic acid; it forms a stable chelate that strictly prevents over-addition even at 0°C.

Visualizing the Logic

Figure 1: Thermal Optimization Decision Tree

Use this logic flow to diagnose yield issues based on temperature and reaction mode.

G Start Start: Low Yield of 3-BZP Method Select Method Start->Method Pd Pd-Catalyzed Carbonylation Method->Pd FC Friedel-Crafts (AlCl3) Method->FC Grig Grignard Addition Method->Grig Pd_Issue Issue: Biaryl Formation (No CO insertion) Pd->Pd_Issue Clear Solution Pd_Black Issue: Pd-Black Ppt (Catalyst Death) Pd->Pd_Black Black Ppt Pd_Fix INCREASE Temp (Promote CO insertion) + Increase Pressure Pd_Issue->Pd_Fix Pd_Cool LOWER Temp or Switch to Xantphos Pd_Black->Pd_Cool FC_Issue Issue: No Reaction (Pyridine-AlCl3 Complex) FC->FC_Issue FC_Fix INCREASE Temp (Switch to Chlorobenzene Reflux >120°C) FC_Issue->FC_Fix Grig_Issue Issue: Tertiary Alcohol (Over-addition) Grig->Grig_Issue Grig_Fix LOWER Temp (Cryogenic -78°C) or Use Weinreb Amide Grig_Issue->Grig_Fix

Caption: Decision matrix for troubleshooting thermal parameters across the three primary synthetic routes.

Figure 2: The Pd-Catalyzed Temperature Sweet Spot

Understanding the conflict between kinetics and solubility.

ReactionCycle cluster_0 Temperature Effects LowT Low Temp (<80°C) CO Insertion Slow Result: Biaryl Impurity COInsert CO Insertion (Ar-CO-Pd-X) LowT->COInsert Inhibits OptT Optimal Temp (80-110°C) Balanced Kinetics Result: 3-Benzoylpyridine OptT->COInsert Promotes HighT High Temp (>120°C) CO Insoluble / Ligand Dissociation Result: Pd-Black / Low Yield OxAdd Oxidative Addition (Ar-Pd-X) HighT->OxAdd Destroys Catalyst OxAdd->COInsert Requires Heat RedElim Reductive Elimination (Product Release) COInsert->RedElim

Caption: The "Goldilocks" zone for Carbonylative Coupling. The CO insertion step is the thermal bottleneck.

Comparative Data: Temperature vs. Selectivity

MethodCritical StepIdeal TempMajor Thermal Risk
Pd-Carbonylation CO Insertion80°C - 100°C>120°C: Catalyst decomposition & CO outgassing.
Friedel-Crafts Complex Dissociation120°C - 140°C<80°C: Reaction stalls (Kinetic trap).
Grignard Nucleophilic Attack-78°C>-20°C: Over-alkylation (Tertiary alcohol).

References

  • Palladium-Catalyzed Carbonylative Coupling

    • Sharma, P., et al. (2017).[1] "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones using Chloroform as CO Source."[1] Journal of Organic Chemistry.

  • Friedel-Crafts Acylation of Pyridines

    • Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[2][3][4] Interscience Publishers. (Classic Reference regarding Lewis Acid deactivation).

    • Recent Optimization: "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids."[4] Beilstein Journal of Organic Chemistry.

  • Grignard Addition & Weinreb Amides

    • Nahm, S.; Weinreb, S. M. (1981).

Sources

Minimizing over-addition side products in pyridyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Over-Addition Side Products

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris Thorne, Senior Application Scientist. My role is to guide you through the kinetic and thermodynamic bottlenecks of synthesizing pyridyl ketones.

In drug discovery, the pyridine ring is ubiquitous, yet its electron-deficient nature creates unique challenges when coupling with organometallics.[1] The most frequent failure mode is over-addition , where the newly formed ketone competes with the starting material for the nucleophile, resulting in a tertiary alcohol.

This guide moves beyond basic textbook definitions to provide field-tested strategies for chemoselectivity.

Part 1: Diagnostic Decision Matrix

Before altering your reagents, identify the specific failure mode of your reaction.[1] Use this logic flow to determine the correct troubleshooting module.

TroubleshootingFlow Start START: Analyze Crude NMR/LCMS CheckProduct What is the major impurity? Start->CheckProduct TertAlcohol Tertiary Alcohol (Over-Addition) CheckProduct->TertAlcohol Double Addition RingSub Alkylated Pyridine Ring (Regio-Error) CheckProduct->RingSub Nucleophilic Attack on Ring NoReaction Returned Starting Material (Enolization) CheckProduct->NoReaction Proton Transfer CheckSM What is your Electrophile? TertAlcohol->CheckSM Sol_Knochel SOLUTION C: Knochel-Type Additives (LaCl3·2LiCl) RingSub->Sol_Knochel Block N-Coordination NoReaction->Sol_Knochel Suppress Enolization Ester Ester / Acid Chloride CheckSM->Ester High Reactivity Nitrile Nitrile CheckSM->Nitrile Unstable Imine Sol_Weinreb SOLUTION A: Switch to Weinreb Amide Ester->Sol_Weinreb Best Practice Sol_Cryo SOLUTION B: Cryogenic Control (-78°C) + Inverse Addition Ester->Sol_Cryo Alternative

Figure 1: Diagnostic logic for identifying the root cause of side-product formation in pyridyl ketone synthesis.

Part 2: Critical Troubleshooting (The "Why" and "How")
Issue 1: The "Double Dip" (Tertiary Alcohol Formation)

Symptom: You are reacting a pyridyl ester with a Grignard reagent (R-MgX).[1] LCMS shows mass [M+R], indicating the ketone reacted again with the nucleophile.

The Mechanism of Failure: Ketones are generally more electrophilic than esters.[1] Once the first equivalent of Grignard adds to the ester, the intermediate collapses to the ketone faster than the remaining ester can react. The ketone then consumes the next equivalent of Grignard.

The Solution: The Weinreb Amide Protocol The N-methoxy-N-methylamide (Weinreb amide) is the gold standard because it changes the kinetics of the intermediate.

  • Why it works: Upon nucleophilic attack, the magnesium atom forms a stable 5-membered chelate with the amide oxygen and the methoxy oxygen. This "tetrahedral intermediate" is stable in the reaction mixture and does not collapse to the ketone until you quench it with acid.

  • Self-Validating Check: The reaction mixture should remain homogenous. Upon acidic quench, you should see a distinct color change or exotherm as the chelate breaks.[1]

Issue 2: Nucleophilic Attack on the Pyridine Ring

Symptom: You isolate a product where the alkyl group is attached to the pyridine ring (usually ortho to the Nitrogen) rather than the carbonyl carbon.

The Mechanism of Failure: The pyridine ring is electron-deficient. Highly reactive organolithiums (and some Grignards) can attack the C2 or C6 position via nucleophilic aromatic substitution or addition-oxidation pathways, especially if the carbonyl is sterically hindered.

The Solution: Lanthanide Salts (LaCl₃·2LiCl)

  • Why it works: Developed by the Knochel group, adding LaCl₃·2LiCl promotes 1,2-addition to the carbonyl while suppressing attack on the pyridine ring.[1] The highly oxophilic Lanthanum activates the carbonyl oxygen, making it significantly more electrophilic than the pyridine ring carbons.

Part 3: Optimized Protocols
Protocol A: The Weinreb Standard (High Fidelity)

Best for: Valuable substrates where yield is paramount.

  • Preparation: Convert your pyridyl carboxylic acid/ester to the Weinreb amide using N,O-dimethylhydroxylamine[1]·HCl and a coupling agent (e.g., EDC/HOBt or CDI).[1]

  • Setup: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C (or -78°C for very hindered systems).[1]

  • Addition: Add Grignard reagent (1.2 - 1.5 equiv) dropwise.

    • Note: Do not rush. A slow addition maintains the chelation equilibrium.[1]

  • Monitoring: Monitor by TLC/LCMS. You will see the intermediate, not the ketone.

  • Quench (Critical): Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl.

    • Chemistry: The acid protonates the amine leaving group, forcing the collapse of the tetrahedral intermediate to release the ketone.

Protocol B: The "Turbo" Direct Addition (Speed & Selectivity)

Best for: Avoiding the extra step of Weinreb synthesis; Direct addition to Nitriles.

  • Reagent: Prepare or purchase Turbo Grignard (R-MgCl·LiCl).[1][2]

  • Additive: Dissolve pyridyl nitrile (1.0 equiv) in THF. Add LaCl₃·2LiCl (0.5 - 1.0 equiv).[1] Stir for 30 mins at RT to complex the carbonyl/nitrile.

  • Reaction: Cool to 0°C. Add the Grignard reagent dropwise.

  • Mechanism: The La(III) salt coordinates tightly to the nitrile nitrogen, activating it for attack while sterically shielding the pyridine ring.[1]

  • Quench: Acidic hydrolysis is required to convert the resulting metallo-imine to the ketone.[1]

Part 4: Comparative Data

Table 1: Electrophile Performance in Pyridyl Ketone Synthesis

Electrophile TypeRisk of Over-AdditionRisk of Ring AttackStability of IntermediateRecommended Reagent
Acid Chloride Critical (Very High)ModerateLowOrganocuprates (Gilman)
Ester HighModerateLowWeinreb Amide Route
Nitrile LowHighHigh (Imine salt)Grignard + LaCl₃
Weinreb Amide Negligible LowVery High (Chelate)Grignard / Organolithium
Part 5: Frequently Asked Questions (FAQs)

Q: I used a nitrile and obtained the ketone, but the yield is 40%. Where is the rest? A: If you didn't see side products, the "missing" mass is likely the imine that didn't hydrolyze. Pyridyl imines can be surprisingly stable.[1]

  • Fix: Increase the hydrolysis time or strength. Use 2M HCl and stir for 1-2 hours, or use a MeOH/HCl mixture to facilitate protonation.[1]

Q: Can I use Organolithiums (R-Li) with Weinreb amides? A: Yes, but they are more aggressive.[1] You must perform this at -78°C . At higher temperatures, the O-Li bond in the intermediate is less stable than the O-Mg bond, increasing the risk of chelate collapse and subsequent over-addition.

Q: Why add LiCl to my Grignard? A: LiCl breaks up the polymeric aggregates of Grignard reagents, creating a more reactive monomeric species ("Turbo Grignard"). This allows you to run reactions at lower temperatures (increasing selectivity) and higher concentrations without solubility issues.[1]

References
  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters.

    • Foundational paper establishing the stable chelation mechanism preventing over-addition.
  • Krasovskiy, A.; Knochel, P. (2004).[1][2][3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition.

    • Describes the synthesis and utility of "Turbo Grignards" (iPrMgCl·LiCl).[2][4][5][6]

  • Krasovskiy, A.; Kopp, F.; Knochel, P. (2006).[1] "Soluble Lanthanide Salts (LnCl3[1]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives". Angewandte Chemie.

    • Establishes the use of LaCl3 to prevent enolization and improve 1,2-addition selectivity.

Sources

Alternative catalysts for synthesizing 3-(3,5-Dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Synthesis of 3-(3,5-Dimethylbenzoyl)pyridine

Strategic Overview: The "Isomer Trap" & Catalyst Selection

User Warning: If you are attempting to synthesize This compound via Friedel-Crafts acylation of m-xylene using Nicotinoyl chloride and


, STOP immediately. 
  • The Failure Mode: Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) is governed by ortho/para directing effects. The electrophile will attack the activated 4- or 6-positions, yielding 3-(2,4-Dimethylbenzoyl)pyridine .

  • The Solution: To secure the 3,5-dimethyl substitution pattern on the phenyl ring, you must utilize a Cross-Coupling Strategy where the 3,5-dimethylphenyl motif is pre-installed (e.g., via a boronic acid or Grignard reagent).

This guide focuses on Transition Metal Catalysts for the controlled coupling of Pyridine-3-carbonyl electrophiles with 3,5-dimethyl nucleophiles.

Primary Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The "Gold Standard" for regioselectivity and functional group tolerance.

Reaction:



Standard Catalyst System
  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0))
    
  • Loading: 1–3 mol%

  • Base:

    
     (anhydrous) or 
    
    
    
  • Solvent: Toluene (anhydrous) at 100°C.

Alternative Catalysts (Problem-Specific)
Issue EncounteredRecommended Alternative CatalystWhy?
Catalyst Deactivation

The bidentate ferrocenyl ligand prevents the pyridine nitrogen from displacing the phosphine and poisoning the Pd center.
High Cost of Pd

Nickel is significantly cheaper and activates aryl chlorides (nicotinoyl chloride) efficiently, though it is more sensitive to moisture.
Green / Recycling Pd/C (10%) +

"Ligand-free" heterogeneous Pd can be filtered and reused. Requires higher temperatures (120°C).
Acid Chloride Instability Pd(OAc)

+ SPhos
Use S-(pyridin-3-yl) thioate instead of acid chloride (Liebeskind-Srogl coupling). This is neutral and avoids hydrolysis.

Secondary Protocol: Iron-Catalyzed Grignard Coupling

The "Economic & Scalable" Route.

Reaction:



  • Catalyst:

    
      (Iron(III) acetylacetonate)
    
  • Loading: 3–5 mol%

  • Conditions: THF, -78°C to 0°C.

  • Mechanism: Non-precious metal catalysis. The Fe catalyst allows the coupling to occur faster than the competing addition of the Grignard to the ketone product (preventing tertiary alcohol formation).

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50% conversion. Is the pyridine ring poisoning the catalyst?

  • Diagnosis: Yes. The pyridine nitrogen is a good ligand and can bind to electrophilic metal centers (

    
    ), shutting down the catalytic cycle.
    
  • Solution:

    • Switch to a catalyst with a bulky, bidentate ligand like

      
        or Xantphos . These ligands are harder to displace than 
      
      
      
      .
    • Scavenger Additive: Add 1.0 eq of

      
      . Copper coordinates preferentially to the pyridine nitrogen, leaving the Palladium free to catalyze the C-C bond formation.
      

Q2: I am seeing significant homocoupling of the boronic acid (3,3',5,5'-tetramethylbiphenyl).

  • Diagnosis: Oxidative homocoupling occurs when there is oxygen present or the base is too strong.

  • Solution:

    • Degas thoroughly: Sparge solvents with Argon for 20 mins.

    • Switch Base: Use mild, dry bases like

      
        instead of Carbonates.
      
    • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its concentration low relative to the acid chloride.

Q3: The Acid Chloride (Nicotinoyl Chloride) is hydrolyzing before reaction.

  • Diagnosis: Nicotinoyl chloride is extremely hygroscopic and forms HCl, which destroys the boronic acid.

  • Solution:

    • In-situ Generation: Generate the acid chloride from Nicotinic acid + Oxalyl chloride/DMF immediately before coupling. Do not isolate.

    • Liebeskind-Srogl Pivot: Convert the acid chloride to a Thioester (stable). Couple the Thioester with the Boronic acid using

      
       / TFP / CuTC . This is pH neutral.
      

Mechanistic Visualization

The following diagram illustrates the Suzuki-Miyaura Cycle adapted for Acid Chlorides, highlighting the specific "Pyridine Poisoning" off-ramp that users must avoid.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-CO-Pd-Cl) Pd0->OxAdd + Reagent 1 Poison CATALYST DEATH (Pyridine-Pd Complex) OxAdd->Poison Pyridine N Coordination TransMet Transmetallation (Ar-CO-Pd-Ar') OxAdd->TransMet + Reagent 2 (Base Activated) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Reagent1 Nicotinoyl Chloride Reagent1->OxAdd Reagent2 3,5-Dimethylphenyl Boronic Acid Reagent2->TransMet

Caption: Catalytic cycle for acyl-Suzuki coupling. Note the "Catalyst Death" pathway where the pyridine nitrogen sequesters the Pd(II) intermediate, requiring bulky ligands (L) to prevent.

Catalyst Performance Matrix

Catalyst SystemCostActivityPyridine ToleranceRecommended For

HighHighLowInitial screening; Clean substrates.

HighVery HighHigh Scale-up; Difficult substrates.

Low ModerateModerateCost-sensitive batch production.

Very LowHigh (Grignard)N/ALow-temp Grignard coupling only.
Pd/C (Hetero) ModerateLowHighGreen chemistry; Catalyst recycling.

References

  • Suzuki-Miyaura Coupling of Acid Chlorides

    • Haddach, M., & McCarthy, J. R. (1999). "A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids." Tetrahedron Letters, 40(16), 3109-3112. Link

  • Liebeskind-Srogl Coupling (Thioester Alternative)

    • Prokopcová, H., & Kappe, C. O. (2008). "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition, 48(13), 2276-2286. Link

  • Iron-Catalyzed Acylation of Grignards

    • Fürstner, A., et al. (2002). "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 124(46), 13856–13863. Link

  • Nickel-Catalyzed Acylation

    • Bellemin-Laponnaz, S., et al. (2000). "Nickel-catalyzed cross-coupling of arylboronic acids with acid chlorides." Chemical Communications, (12), 1009-1010. Link

Handling hygroscopic nature of pyridine derivatives during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Storage, Handling, and Purification of Hygroscopic Reagents Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Impurity

Welcome to the technical support hub for pyridine derivatives. You are likely here because you are experiencing inconsistent reaction yields, stalled catalysis, or weighing errors.

The Root Cause: Pyridine and its derivatives (e.g., 4-Dimethylaminopyridine [DMAP], Pyridinium salts, Pyridine N-oxides) are notoriously hygroscopic. The nitrogen lone pair in free bases acts as a hydrogen-bond acceptor, avidly pulling moisture from the atmosphere. In pyridinium salts, the ionic lattice often stabilizes water molecules, leading to deliquescence (turning into a liquid) or caking.

Water is not just a solvent here; it is a stoichiometric saboteur . It deactivates organometallic catalysts, hydrolyzes sensitive intermediates (e.g., acid chlorides), and alters the effective molecular weight of your reagent, ruining molarity calculations.

Module 1: Diagnosis & Triage

Is my reagent compromised?

Before attempting a reaction, you must verify the integrity of your reagent.[1] Visual inspection is often insufficient until the degradation is severe.

Diagnostic Indicators
Indicator TypeSymptomSeverityAction Required
Visual Clumping or "caking" of free-flowing powders.ModerateDry before use (See Module 3).
Visual Liquid layer formation on solids (Deliquescence).CriticalDiscard or Recrystallize immediately.
Visual Haze or immiscible droplets in liquid pyridine.ModerateDistill or treat with KOH.
Analytical 1H-NMR: H₂O peak shift / Integration.Low/ModCalculate water content; adjust stoichiometry or dry.
Analytical Karl Fischer (KF): >0.1% Water Content.PreciseMandatory drying for moisture-sensitive catalysis.
The NMR Verification Method (Self-Validating Protocol)

If you lack a Karl Fischer titrator, use 1H-NMR for a quick "Go/No-Go" decision.

  • Dissolve ~10 mg of sample in anhydrous CDCl₃ or DMSO-d₆ (from a fresh ampoule).

  • Integrate the water peak (approx. 1.56 ppm in CDCl₃, 3.33 ppm in DMSO-d₆) against a known aromatic proton signal of the pyridine ring.

  • Logic: If the molar ratio of H₂O : Pyridine > 0.05 (5 mol%), the reagent requires drying for sensitive applications.

Module 2: Storage Best Practices (Preventative)

How do I stop this from happening again?

Proper storage is a function of the derivative's physical state and chemical nature (oxidizing vs. non-oxidizing).

Storage Decision Logic

StorageLogic Start Reagent Type LiquidBase Liquid Free Base (e.g., Pyridine, Picoline) Start->LiquidBase SolidSalt Solid Salt / N-Oxide (e.g., Pyridinium Cl, DMAP) Start->SolidSalt AmbGlass Amber Glass Bottle (Light Sensitive) LiquidBase->AmbGlass Oxidizer Is it an Oxidizer? (e.g., PCC, PDC) SolidSalt->Oxidizer Seal Seal: Teflon/PTFE Liner + Parafilm/Tape AmbGlass->Seal Sieves Add Activated 4A Molecular Sieves Seal->Sieves For Anhydrous Use Desiccator Glass Desiccator (P2O5 or CaSO4) Oxidizer->Desiccator Yes (Avoid Organics) Inert Glovebox / Schlenk (Inert Gas) Oxidizer->Inert No (Hygroscopic)

Caption: Decision tree for selecting the correct storage environment based on chemical state and reactivity.

Critical Storage Protocols
  • The Septum Rule: For liquid pyridine used frequently, store in an amber bottle with a Sure-Seal™ or crimped septum cap. Never leave the bottle uncapped. Withdraw liquid using an oven-dried syringe under positive nitrogen pressure.

  • Molecular Sieves: Add activated 4A molecular sieves (20% mass/volume) directly to liquid pyridine.

    • Activation: Heat sieves to 300°C for 3+ hours or microwave in bursts (power 700W, 2 mins x 3) in a beaker, cooling in a desiccator between bursts.

  • Oxidizers (PCC/PDC): WARNING. Do not store Pyridinium Chlorochromate (PCC) with organic desiccants or sieves (potential fire hazard). Use inorganic desiccants like Phosphorus Pentoxide (P₂O₅) or Drierite (CaSO₄) in a vacuum desiccator.

Module 3: Remediation (Corrective Actions)

It's wet. How do I fix it?

Choose the method based on the reagent type.

Method A: Azeotropic Distillation (The "Gentle" Standard)

Best for: Pyridine N-oxides, thermally stable Pyridinium salts, and wet liquid Pyridine.

Water forms a low-boiling azeotrope with Toluene, allowing you to "carry" the water out at a lower temperature than the boiling point of the pyridine derivative.

Protocol:

  • Place the wet pyridine derivative in a Round Bottom Flask (RBF).

  • Add Toluene (HPLC grade) in a 3:1 ratio (Toluene:Reagent).

  • Attach a Dean-Stark trap (if available) or a simple distillation head.

  • Reflux/Distill.[2][3] The Toluene-Water azeotrope (bp ~85°C) will distill over first.

  • For Solids: Once the toluene is removed (rotary evaporator), the remaining solid is usually anhydrous. Dry further under high vacuum (0.1 mmHg).

  • For Liquid Pyridine: Distill until the head temperature reaches 115°C (pure Pyridine).

Method B: Chemical Drying & Distillation (The "Ultra-Dry" Standard)

Best for: Liquid Pyridine intended for organometallic coupling (Suzuki, Buchwald).

Workflow Diagram:

DryingWorkflow WetPy Wet Pyridine (Liquid) PreDry Pre-Drying: Stir over KOH Pellets (24h) WetPy->PreDry Remove bulk water Decant Decant Liquid PreDry->Decant Reflux Reflux over CaH2 (Calcium Hydride) Decant->Reflux Remove trace water Distill Distill under N2/Ar Reflux->Distill Store Store over 4A Sieves Distill->Store

Caption: Step-by-step purification workflow for generating anhydrous pyridine.

Detailed Steps:

  • Pre-Drying: Add Potassium Hydroxide (KOH) pellets (~15g per liter) to the pyridine. Stir for 24 hours. The KOH will liquefy as it absorbs water. Decant the pyridine.[4][5][6]

    • Why KOH? Pyridine is basic; acidic drying agents (Silica, MgSO₄) can interact or protonate the ring. KOH is compatible and effective.

  • Active Drying: Transfer decanted pyridine to a flask containing Calcium Hydride (CaH₂) granules (5g per liter).

  • Reflux: Reflux under Nitrogen for 3-4 hours.

  • Distillation: Distill at atmospheric pressure. Collect the fraction boiling at 115.2°C.

    • Note: Discard the first 5-10% (foreshoot) as it may contain azeotropic water.

Frequently Asked Questions (Troubleshooting)

Q: Can I dry Pyridinium Chlorochromate (PCC) using Toluene azeotrope? A: NO. PCC is a strong oxidizer. Refluxing it with an organic solvent like toluene can lead to a violent exothermic reaction or fire. Dry PCC in a vacuum desiccator over P₂O₅ or concentrated H₂SO₄ only.

Q: I used molecular sieves, but my Pyridine turned yellow. Is it ruined? A: Likely not, but it is not pristine. Pyridine can undergo slow oxidation or polymerization on the surface of some sieves if they are too acidic or if light is present. Use 4A sieves (not 5A or 3A, which can sometimes have different ion exchange properties affecting acidity) and store in the dark. If the color is dark brown/red, distill before use.

Q: My Karl Fischer (KF) titrator gives unstable readings with Pyridine. A: Pyridine was historically used in KF reagents as a buffer. However, as a sample, if your solvent system contains ketones or aldehydes, pyridine can catalyze a side reaction (bisulfite addition) that generates water, leading to a "drifting endpoint" (it looks like the sample never dries).

  • Fix: Use a KF reagent specifically designed for ketones/aldehydes, or ensure your solvent system is methanol-free if side reactions are suspected.

Q: Can I use Silica Gel to keep my desiccator dry for Pyridine derivatives? A: Yes, for the environment (the bottom of the desiccator), Silica Gel is fine. However, do not mix Silica Gel directly into liquid pyridine, as the acidic silanols will adsorb the pyridine, causing yield loss.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on drying organic bases and specific protocols for pyridine distillation).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes the efficiency of molecular sieves vs. chemical drying agents).

  • Sigma-Aldrich (Merck). (n.d.). Solvent Drying and Purification: Pyridine. Technical Bulletin. (Industrial standard for handling hygroscopic solvents).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. (Source for specific handling of Pyridinium salts and oxidizers).[3][7][8]

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Solvation and Isomeric Distinction for 3-(3,5-Dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-(3,5-Dimethylbenzoyl)pyridine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts.

Introduction: The Pharmacophore Context

This compound is a critical intermediate in the synthesis of kinase inhibitors and allosteric modulators. Its structural integrity hinges on two distinct aromatic domains: an electron-deficient pyridine ring and an electron-rich, methylated benzene ring, linked by a ketone bridge.

In drug development, verifying this specific regioisomer against its 2- and 4-substituted counterparts is vital. Furthermore, solubility challenges often force a choice between deuterated chloroform (


) and dimethyl sulfoxide (

). This guide compares these solvent systems and provides a definitive logic for distinguishing the target molecule from its isomers.

Theoretical Framework & Structural Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetic zones.

Zone Analysis
  • Zone A (Pyridine Ring): Highly deshielded due to the nitrogen heteroatom and the anisotropic effect of the carbonyl group.

  • Zone B (Linker): The carbonyl group acts as an electron-withdrawing group (EWG), deshielding ortho-protons on both rings.

  • Zone C (Benzene Ring): The 3,5-dimethyl substitution creates a plane of symmetry, simplifying the signal count.

DOT Diagram: Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning protons based on chemical shift (


) and splitting patterns (

-coupling).

NMR_Assignment Start Spectrum Analysis: this compound Region1 Aliphatic Region (2.0 - 2.5 ppm) Start->Region1 Region2 Aromatic Region (7.0 - 9.0 ppm) Start->Region2 Methyls Signal: Singlet, 6H Assign: 3,5-Dimethyl groups Region1->Methyls Integration = 6H Pyridine Pyridine Ring Protons (Deshielded by N & C=O) Region2->Pyridine Benzene Benzene Ring Protons (Symmetric) Region2->Benzene H2 H2: Singlet/Broad d (~8.9 ppm) Most Deshielded Pyridine->H2 H6 H6: Doublet (~8.7 ppm) Alpha to N Pyridine->H6 H4 H4: Doublet of Triplets (~8.1 ppm) Para to N Pyridine->H4 H5 H5: Doublet of Doublets (~7.4 ppm) Shielded (Beta to N) Pyridine->H5 H_Ortho H2', H6': Singlet (2H) (~7.4 ppm) Ortho to C=O Benzene->H_Ortho H_Para H4': Singlet (1H) (~7.2 ppm) Between Methyls Benzene->H_Para

Figure 1: Logical workflow for signal assignment. Note the separation between the symmetric benzene protons and the distinct pyridine protons.

Comparative Analysis: Solvent Effects ( vs. )

Choosing the right solvent is not merely about solubility; it alters the spectral resolution.

Performance Comparison Table
FeatureStandard: Chloroform-d (

)
Alternative: DMSO-

Solubility Moderate.[1] Good for oils/low MW solids.Excellent. Required for polar salts or aggregated solids.
Chemical Shifts Baseline. Peaks appear at standard literature values.Deshielded. Peaks shift downfield (+0.2 to +0.5 ppm) due to polarity and H-bonding.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can broaden or obscure aliphatic signals if wet).
Viscosity Low. Sharp lines, high resolution.High. Broader lines, may require longer relaxation delays (

).
Exchangeables OH/NH protons often broad or invisible.OH/NH protons usually sharp and visible.
Detailed Spectral Data (Representative)

The following data represents the expected shifts based on substituent effects and literature analogs (e.g., 3-benzoylpyridine).

Proton AssignmentMultiplicity

Shift (

ppm)

Shift (

ppm)

(Solvent Effect)
Methyls (

)
Singlet (6H)2.362.39+0.03 (Minimal)
Benzene H4' Singlet (1H)7.257.35+0.10
Benzene H2', H6' Singlet (2H)7.457.55+0.10
Pyridine H5 dd (1H)7.487.60+0.12
Pyridine H4 dt (1H)8.108.25+0.15
Pyridine H6 dd (1H)8.808.95+0.15
Pyridine H2 d/s (1H)8.98 9.10 +0.12

Scientific Insight: The pyridine protons (especially H2 and H6) exhibit significant downfield shifts in DMSO. This is due to the interaction between the solvent's sulfoxide oxygen and the electron-deficient pyridine ring, as well as the general increase in solution polarity stabilizing the dipole moment of the ketone.

Isomeric Differentiation (The "Alternative Structures")

In synthesis, the 2-benzoyl and 4-benzoyl isomers are common impurities. You must distinguish the 3-substituted product from these alternatives.

The "H2 Diagnostic"

The most reliable indicator is the proton at the 2-position of the pyridine ring.

  • 3-Isomer (Target): Contains a unique proton (H2 ) flanked by both the Nitrogen and the Carbonyl. It appears as a singlet (or narrow doublet) at extreme downfield (~9.0 ppm).

  • 2-Isomer (Alternative): Lacks the H2 proton. The most deshielded proton is H6 (~8.7 ppm), which is a doublet. No singlet > 8.8 ppm.

  • 4-Isomer (Alternative): Symmetric pyridine signals (AA'BB' system). Appears as two distinct doublets (2H each).[2] No singlet.

DOT Diagram: Isomer Decision Tree

Isomer_Check Sample Crude Product Spectrum Check1 Check > 8.8 ppm region Sample->Check1 Result3 Target: 3-Isomer (Contains H2 Singlet) Check1->Result3 Singlet present (~9.0 ppm) Result2 Impurity: 2-Isomer (No Singlet, H6 Doublet only) Check1->Result2 No Singlet, max peak ~8.7 ppm Result4 Impurity: 4-Isomer (Two Doublets, Symmetric) Check1->Result4 Symmetric AA'BB' pattern

Figure 2: Decision tree for verifying regio-purity.

Experimental Protocol

To ensure reproducibility and valid integration (E-E-A-T compliance), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of

    
      (Standard) or 
    
    
    
    (if solubility is poor).
    • Note: Ensure solvent contains TMS (0.03% v/v) for internal referencing.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons (carbonyl and ipso-carbons) have long

      
       relaxation times. A short D1 will suppress the integration of protons near these carbons (like H2 and H2'/H6'), leading to integration errors (e.g., finding 0.8H instead of 1.0H).
      
  • Spectral Width: -2 to 14 ppm.[2]

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction if the baseline is distorted.

  • Referencing: Set TMS to 0.00 ppm (or residual

    
     to 7.26 ppm / DMSO quintet to 2.50 ppm).
    
  • Integration Check (Self-Validation):

    • Set the methyl singlet (2.3 ppm) to an integral of 6.00 .

    • Pass Criteria: The sum of aromatic protons (7.0–9.2 ppm) must equal 7.00 ± 0.3 .

    • Fail Criteria: If the aromatic sum is < 6.5, check for paramagnetic impurities or increase D1.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for general pyridine and benzophenone shift logic). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Technical Guide: Mass Spectrometry Fragmentation & Quantification of Buparlisib (CAS 1183687-49-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Buparlisib (NVP-BKM120) CAS: 1183687-49-1 Molecular Formula: C18H21F3N6O2 Molecular Weight: 410.4 g/mol Primary Application: Pan-Class I PI3K Inhibitor (Oncology)

This guide provides an in-depth analysis of the mass spectrometry (MS/MS) behavior of Buparlisib. Unlike generic application notes, this document focuses on the mechanistic fragmentation pathways required for high-sensitivity Multiple Reaction Monitoring (MRM) and compares its ionization performance against the structurally related alternative, Pictilisib (GDC-0941) .

The recommended quantification method utilizes the m/z 411.2


 367.2  transition, derived from a characteristic morpholine ring cleavage. This transition offers superior selectivity in complex biological matrices (plasma/serum) compared to non-specific loss pathways.

Structural Analysis & Fragmentation Mechanics

Understanding the fragmentation logic is critical for troubleshooting low-sensitivity assays. Buparlisib contains two morpholine rings attached to a central pyrimidine core, coupled with a trifluoromethyl-substituted pyridine.

Ionization Characteristics
  • Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Precursor Ion (

    
    ):  m/z 411.2
    
  • Protonation Site: The most favorable site for protonation is the pyrimidine nitrogen or the exocyclic amine on the pyridine ring, stabilized by resonance.

Fragmentation Pathway (The "Why")

The primary product ion (m/z 367.2) results from a neutral loss of 44 Da . In morpholine-containing drugs, this is a signature cleavage involving the opening of the morpholine ring and the subsequent loss of an ethylene oxide (


) moiety or an equivalent 

fragment depending on the charge localization.
  • Primary Transition (Quantifier):

    
     (Loss of ethylene oxide from morpholine).
    
  • Secondary Transition (Qualifier):

    
     (Further fragmentation of the core).
    
Fragmentation Pathway Diagram

The following diagram illustrates the theoretical fragmentation logic used to select MRM transitions.

Buparlisib_Fragmentation cluster_legend Legend Parent Precursor Ion [M+H]+ m/z 411.2 (Protonated Buparlisib) Inter1 Intermediate State (Morpholine Ring Opening) Parent->Inter1 Collision Induced Dissociation (CID) Prod1 Primary Product Ion m/z 367.2 (Loss of C2H4O, -44 Da) Inter1->Prod1 Elimination Neutral Neutral Loss Ethylene Oxide (44 Da) Inter1->Neutral Prod2 Secondary Product Ion m/z 326.1 (Core Cleavage) Prod1->Prod2 High Energy Fragmentation key1 Quantifier Ion key2 Qualifier Ion

Caption: Proposed fragmentation pathway of Buparlisib (BKM120) under ESI+ conditions showing the origin of the primary quantifier ion.

Comparative Performance Guide: Buparlisib vs. Pictilisib

In drug development, researchers often compare Buparlisib with Pictilisib (GDC-0941) . Both are Class I PI3K inhibitors containing morpholine/pyrimidine motifs.[2][3] However, their MS behaviors differ significantly, influencing method development strategies.

Comparative Data Table
FeatureBuparlisib (BKM120)Pictilisib (GDC-0941)Operational Insight
MW 410.4513.6Pictilisib elutes later on C18 due to the thieno[3,2-d]pyrimidine core.
Precursor (

)
411.2514.2Distinct masses prevent cross-talk, allowing simultaneous cassette dosing analysis.
Primary Fragment 367.2 (-44 Da)412.1 (-102 Da)BKM120 loses a small morpholine fragment; Pictilisib often loses the piperazine/sulfonyl group.
Matrix Effect (Plasma) Low (< 10% suppression)Moderate (Requires cleaner extraction)BKM120 is more robust in protein precipitation (PPT) workflows.
LLOQ (Typical) 0.5 – 1.0 ng/mL0.5 – 1.0 ng/mLComparable sensitivity, but BKM120 requires lower collision energy (CE).
Performance Analysis
  • Selectivity: Buparlisib's 411

    
     367 transition is highly specific. While the loss of 44 Da is common for morpholines, the high mass of the parent ion (411) filters out most endogenous plasma interferences that typically clutter the low-mass region.
    
  • Linearity: Buparlisib exhibits superior linearity (1–3000 ng/mL) in simple protein precipitation methods compared to Pictilisib, which often requires Solid Phase Extraction (SPE) to remove phospholipids that suppress its ionization signal.

Validated Experimental Protocol

This protocol is designed for the quantification of Buparlisib in rat/human plasma. It prioritizes throughput and robustness (self-validating via Internal Standard).

Materials & Reagents
  • Analyte: Buparlisib (CAS 1183687-49-1).

  • Internal Standard (IS): Buparlisib-d8 (or Carbamazepine if isotopologue is unavailable).

  • Matrix: Plasma (K2EDTA).[4]

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike: Add 10

    
    L of Internal Standard solution (500 ng/mL).
    
  • Precipitate: Add 150

    
    L of Acetonitrile  (containing 0.1% Formic Acid).
    
    • Why? Acidified ACN ensures disruption of drug-protein binding and maximizes recovery.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: 10,000 rpm for 10 minutes at 4°C.

  • Supernatant: Transfer 100

    
    L of supernatant to an autosampler vial.
    
LC-MS/MS Parameters
  • Column: Cortecs UPLC C18 (2.1 x 50 mm, 1.6

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10%

      
       90% B
      
    • 2.0-3.0 min: 90% B (Wash)

    • 3.1 min: Re-equilibrate to 10% B.

MS Settings (Sciex/Waters Triple Quad)
  • Source: ESI Positive.

  • Spray Voltage: 3.5 - 4.5 kV.

  • Temperature: 500°C.

  • MRM Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Buparlisib 411.2367.24030
Buparlisib (Qual) 411.2326.14045
IS (d8-BKM120) 419.2375.24030

Method Development Workflow

The following flowchart outlines the logical steps to validate this method in a new laboratory environment, ensuring E-E-A-T compliance.

Method_Validation cluster_check Quality Gate Start Start: Method Transfer Tune 1. MS Tuning (Infuse 100 ng/mL) Start->Tune Opt_CE 2. Optimize Collision Energy (Max signal for 411->367) Tune->Opt_CE Chrom 3. Chromatography Check (Peak shape, RT ~1.5 min) Opt_CE->Chrom Matrix 4. Matrix Effect Test (Post-column infusion) Chrom->Matrix Matrix->Chrom If Suppression > 15% (Change Column/Gradient) Valid 5. Full Validation (Linearity, Accuracy, Precision) Matrix->Valid If Suppression < 15%

Caption: Step-by-step workflow for establishing a robust LC-MS/MS method for Buparlisib.

References

  • Li, L., et al. (2020). LC-MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study. Biomedical Chromatography, 34(6), e4816.

  • Bendell, J. C., et al. (2012). Phase I dose-escalation study of BKM120, an oral pan-class I PI3K inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 30(3), 282-290.

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services.

Sources

A Comparative Guide to HPLC Retention Time Standards for 3,5-Dimethylphenyl 3-Pyridyl Ketone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chromatographers, and professionals in drug development, the precision and reliability of analytical methods are paramount. In High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a widely adopted strategy to enhance the accuracy and precision of quantitative analysis.[1][2][3] An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[4][5] This guide provides an in-depth technical comparison of potential retention time standards for the analysis of 3,5-dimethylphenyl 3-pyridyl ketone, a compound of interest in pharmaceutical research. We will delve into the principles of internal standard selection, compare potential candidates, and provide a detailed experimental protocol for their evaluation.

The Critical Role of the Internal Standard

The ideal internal standard is a compound that is chemically similar to the analyte of interest but is not present in the sample matrix.[6] Its primary function is to co-elute near the analyte peak, experiencing similar effects from the chromatographic system and sample preparation process.[4] By analyzing the ratio of the peak area of the analyte to that of the internal standard, quantitative accuracy can be significantly improved.[6]

Selecting an Internal Standard for 3,5-Dimethylphenyl 3-Pyridyl Ketone

The selection of a suitable internal standard for 3,5-dimethylphenyl 3-pyridyl ketone should be guided by several key criteria:

  • Structural Similarity: The IS should possess a similar chemical structure to the analyte to ensure comparable chromatographic behavior and detector response.

  • Resolution: The IS peak must be well-resolved from the analyte peak and any other components in the sample matrix.

  • Elution Time: The retention time of the IS should be close to that of the analyte.

  • Stability: The IS must be chemically stable throughout the sample preparation and analysis process.

  • Commercial Availability: The IS should be readily available in high purity.

Potential Internal Standard Candidates: A Comparative Analysis

Based on the structure of 3,5-dimethylphenyl 3-pyridyl ketone, we have identified two promising, commercially available candidates for evaluation as internal standards: 1-(3,5-dimethylphenyl)ethanone and 3-acetylpyridine (methyl 3-pyridyl ketone) .

3,5-Dimethylphenyl 3-Pyridyl Ketone (Analyte)

  • Structure: A ketone with a 3,5-dimethylphenyl group and a 3-pyridyl group.

  • Key Features: Aromatic ketone, basic nitrogen in the pyridine ring.

Candidate 1: 1-(3,5-Dimethylphenyl)ethanone

  • Structural Similarity: Shares the 3,5-dimethylphenyl ketone moiety with the analyte, differing by the absence of the pyridine ring.

  • Rationale: This structural similarity suggests it will have a comparable response in a UV detector and similar retention behavior on a reversed-phase column. Its less polar nature compared to the analyte (due to the lack of the nitrogenous ring) will likely result in a slightly different, but potentially close, retention time.

Candidate 2: 3-Acetylpyridine (Methyl 3-pyridyl ketone)

  • Structural Similarity: Possesses the pyridyl ketone core structure, differing in the substitution on the phenyl ring (unsubstituted versus 3,5-dimethyl).[7][8][9][10][11]

  • Rationale: The shared pyridyl ketone structure is expected to lead to very similar chromatographic behavior and UV absorbance characteristics. The difference in hydrophobicity due to the methyl groups on the analyte should allow for good chromatographic resolution.

Physicochemical Property Comparison

A comparison of the physicochemical properties of the analyte and potential internal standards is crucial for predicting their chromatographic behavior.

Property3,5-Dimethylphenyl 3-Pyridyl Ketone (Analyte)1-(3,5-Dimethylphenyl)ethanone3-Acetylpyridine
Molecular Formula C₁₅H₁₅NOC₁₀H₁₂OC₇H₇NO
Molecular Weight 225.29 g/mol 148.20 g/mol 121.14 g/mol [12]
Boiling Point Not readily available235-237 °C (est.)[13]~220 °C
logP (o/w) Not readily available1.914 (est.)[13]0.31 - 0.45[7]
pKa (Strongest Basic) Not readily availableNot applicable3.82 (ChemAxon)[7]
Water Solubility Not readily available334.1 mg/L @ 25 °C (est.)[13]147 g/L (ALOGPS)[7]

Experimental Protocol for Comparative Evaluation

To empirically determine the most suitable internal standard, a systematic chromatographic evaluation is necessary. The following protocol outlines a robust methodology for this comparison.

Materials and Reagents
  • 3,5-Dimethylphenyl 3-pyridyl ketone (analytical standard)

  • 1-(3,5-Dimethylphenyl)ethanone (analytical standard)

  • 3-Acetylpyridine (analytical standard)[8][9][10][11]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each compound (analyte and potential internal standards) and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte. For example, prepare a mixed standard solution containing 10 µg/mL of each internal standard candidate and a calibration curve for the analyte from 1 to 50 µg/mL.

Proposed HPLC Method

The following HPLC conditions are proposed as a starting point for the analysis of these aromatic ketones. Optimization may be required to achieve the best separation.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: 30% to 80% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax determined by DAD analysis of the individual compounds)

  • Injection Volume: 10 µL

Evaluation Criteria

The performance of each potential internal standard will be evaluated based on the following criteria:

  • Retention Time (t_R) and Relative Retention Time (RRT): The retention time of the IS should be close to that of the analyte.

  • Resolution (R_s): The resolution between the analyte and the IS should be greater than 1.5.

  • Peak Shape (Tailing Factor, T_f): The tailing factor for both the analyte and IS peaks should be between 0.9 and 1.2.

  • Response Factor: The response factor of the IS relative to the analyte should be consistent across the calibration range.

  • Linearity (R²): The calibration curve of the analyte/IS peak area ratio versus concentration should have a coefficient of determination (R²) > 0.999.

  • Precision: The relative standard deviation (%RSD) of the peak area ratio for replicate injections should be less than 2%.

Visualizing the Workflow

The following diagrams illustrate the key workflows in this comparative guide.

G cluster_0 Internal Standard Selection Workflow Define Analyte Define Analyte: 3,5-dimethylphenyl 3-pyridyl ketone Identify Candidates Identify Potential IS Candidates (Structural Analogs) Define Analyte->Identify Candidates Based on Structure Physicochemical Comparison Compare Physicochemical Properties (pKa, logP, MW) Identify Candidates->Physicochemical Comparison Predictive Analysis Experimental Evaluation Perform Experimental Evaluation (HPLC Analysis) Physicochemical Comparison->Experimental Evaluation Guide Method Development Select Optimal IS Select Optimal Internal Standard Experimental Evaluation->Select Optimal IS Based on Performance Data

Caption: Workflow for selecting an optimal internal standard.

G cluster_1 Experimental Protocol Flow Prepare Stocks Prepare Stock Solutions (Analyte & IS Candidates) Prepare Working Standards Prepare Working Standards (Calibration Levels) Prepare Stocks->Prepare Working Standards HPLC Analysis HPLC Analysis (Proposed Method) Prepare Working Standards->HPLC Analysis Data Acquisition Acquire Chromatographic Data (Retention Time, Peak Area) HPLC Analysis->Data Acquisition Performance Evaluation Evaluate Performance Metrics (Resolution, Tailing, Linearity) Data Acquisition->Performance Evaluation Conclusion Draw Conclusion on Best IS Performance Evaluation->Conclusion

Caption: Step-by-step experimental evaluation protocol.

Conclusion and Recommendations

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable HPLC method. For the analysis of 3,5-dimethylphenyl 3-pyridyl ketone, both 1-(3,5-dimethylphenyl)ethanone and 3-acetylpyridine present as strong potential candidates due to their structural similarities.

It is anticipated that 3-acetylpyridine may exhibit more comparable chromatographic behavior due to the shared pyridyl ketone moiety. However, 1-(3,5-dimethylphenyl)ethanone 's closer match in terms of the substituted phenyl ring could also prove advantageous.

Ultimately, the optimal internal standard can only be determined through rigorous experimental evaluation as outlined in this guide. By systematically comparing the performance of these candidates, researchers can confidently select an internal standard that will ensure the highest level of accuracy and precision in their quantitative analysis of 3,5-dimethylphenyl 3-pyridyl ketone.

References

  • Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. Der Pharma Chemica. [Link]

  • With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Journal of Chromatographic Science. [Link]

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America. [Link]

  • Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. ResearchGate. [Link]

  • With or Without Internal Standard in HPLC Bioanalysis. A Case Study. PubMed. [Link]

  • dimethyl phenyl methyl ketone ethanone, 1-(3,5-dimethylphenyl). The Good Scents Company. [Link]

  • Internal Standards – What are they? How do I choose, use, and benefit from them? SCION Instruments. [Link]

  • Phenyl 3-pyridyl ketone. NIST WebBook. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • The selection of internal standards. ResearchGate. [Link]

  • When Should an Internal Standard be Used? LCGC International. [Link]

  • Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • Showing Compound 3-Acetylpyridine (FDB011132). FooDB. [Link]

  • 3-Acetylpyridine. PubChem. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

Sources

UV-Vis Absorption Maxima of 3-Benzoylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of 3-benzoylpyridine and its derivatives. Targeted at medicinal chemists and drug development professionals, it focuses on the electronic transitions defining this pharmacophore, specifically the


 and 

bands. The guide compares 3-benzoylpyridine with its isomers (2- and 4-benzoylpyridine) and clinically relevant analogs like Ketoprofen , establishing a baseline for purity assessment and structural characterization.

Electronic Structure & Chromophores

The 3-benzoylpyridine scaffold combines a pyridine ring with a phenyl group via a carbonyl linker. Its UV-Vis spectrum is dominated by two primary electronic transitions:

  • 
     Transition (~250–260 nm): 
    
    • Nature: High intensity (

      
       M
      
      
      
      cm
      
      
      ).
    • Origin: Excitation of electrons within the conjugated aromatic system (pyridine and phenyl rings conjugated through the carbonyl).

    • Solvent Effect: Exhibits a bathochromic (red) shift in polar solvents due to stabilization of the polar excited state.

  • 
     Transition (~310–330 nm): 
    
    • Nature: Low intensity (

      
       M
      
      
      
      cm
      
      
      ), often appearing as a shoulder.
    • Origin: Excitation of a non-bonding (

      
      ) electron from the carbonyl oxygen or pyridine nitrogen lone pair to an anti-bonding 
      
      
      
      orbital.[1]
    • Solvent Effect: Exhibits a hypsochromic (blue) shift in polar protic solvents (e.g., methanol, water) due to hydrogen bonding stabilizing the ground state

      
       electrons.
      
Jablonski Energy Diagram (Electronic Transitions)

electronic_transitions GS Ground State (S0) ES_n Excited State (S1, n-pi*) GS->ES_n Weak Absorption (~320 nm) (Forbidden) ES_pi Excited State (S2, pi-pi*) GS->ES_pi Strong Absorption (~255 nm) (Allowed) Solvent Polar Solvent (H-Bonding) Solvent->GS Stabilizes n-electrons (Blue Shift of n-pi*) Solvent->ES_pi Stabilizes Dipole (Red Shift of pi-pi*)

Caption: Energy level diagram illustrating the origin of the two primary absorption bands in 3-benzoylpyridine. The n-pi* transition is symmetry-forbidden and weak, while the pi-pi* is allowed and intense.[1]

Comparative Analysis: Absorption Maxima ( )[2][3]

The following table synthesizes experimental data for 3-benzoylpyridine, its isomers, and related pharmaceutical compounds. Note how the position of the nitrogen atom and substituents influences the


.[2]
CompoundSolvent

(nm)

(L mol

cm

)
Transition Assignment
3-Benzoylpyridine Methanol255 ~12,000

(Main Band)
Methanol318 (sh) ~80

(Weak)
2-Benzoylpyridine Ethanol265~10,500

4-Benzoylpyridine Ethanol258~14,000

Ketoprofen (Drug)Ethanol256 16,300

Benzophenone (Ref)Ethanol25218,000

Ethanol325160

Key Insights:
  • Isomer Effect: 2-Benzoylpyridine typically shows a slight red shift compared to the 3-isomer due to stronger chelation/interaction possibilities and conjugation pathways involving the ortho-nitrogen. 3-Benzoylpyridine behaves most similarly to the parent benzophenone.

  • Drug Relevance: Ketoprofen , a non-steroidal anti-inflammatory drug (NSAID), is a 3-benzoylphenyl derivative. Its

    
     at 256 nm is almost identical to the parent 3-benzoylpyridine, confirming that the benzoyl moiety is the dominant chromophore.
    
  • Substituent Effects: Electron-donating groups (e.g., -OCH

    
    ) on the phenyl ring typically cause a bathochromic (red) shift. For example, 3-(4-methoxybenzoyl)pyridine would absorb at wavelengths >260 nm.
    

Experimental Protocol: UV-Vis Characterization

To ensure reproducible data for 3-benzoylpyridine derivatives, follow this standardized protocol.

Reagents & Equipment[5][6][7]
  • Solvent: Spectroscopic grade Methanol or Ethanol (Cutoff < 205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV and must be avoided.

Step-by-Step Workflow

experimental_protocol Prep 1. Stock Solution Prep (1 mg/mL in MeOH) Dilute 2. Dilution (Target: 10-50 µM) Prep->Dilute Beer's Law Range Blank 3. Baseline Correction (Pure Solvent) Dilute->Blank Measure 4. Scan Sample (200 - 400 nm) Blank->Measure Auto-Zero Analyze 5. Data Analysis (Identify Lambda max) Measure->Analyze Derivative Spectroscopy if peaks overlap

Caption: Workflow for accurate UV-Vis determination. Dilution is critical to keep Absorbance between 0.2 and 0.8 for linearity.

Critical Considerations
  • Concentration: Prepare a stock solution of 100 µg/mL and dilute to ~10 µg/mL. The absorbance at

    
     should be between 0.2 and 1.0 to adhere to the Beer-Lambert Law (
    
    
    
    ).
  • Solvent Cutoff: Do not use Acetone or Toluene for the 250 nm region as they have strong self-absorption.

  • pH Sensitivity: Pyridines are basic (

    
    ).[3] In acidic media (e.g., 0.1 M HCl), the pyridine nitrogen protonates, often causing a significant spectral shift (typically a red shift of the 
    
    
    
    band) due to changes in the ring's electron deficiency.

Applications in Drug Development[4][7][8][9]

Pharmacophore Identification

The 3-benzoylpyridine moiety is a "privileged structure" in medicinal chemistry, serving as a scaffold for:

  • Ketoprofen: NSAID (Analgesic/Anti-inflammatory).

  • Enprazepine: Antidepressant.

  • Kinase Inhibitors: Derivatives are explored for inhibiting p38 MAP kinase.

Photostability Testing

Because the


 transition (approx. 320 nm) overlaps with terrestrial solar UV-A radiation, 3-benzoylpyridine derivatives can be photo-active.
  • Risk: Excitation to the triplet state can generate free radicals, leading to photodegradation of the drug or phototoxicity (skin irritation).

  • Test: Monitor the decrease in the 255 nm band and the appearance of new bands (photoproducts) upon irradiation with a solar simulator.

References

  • NIST Chemistry WebBook. Pyridine UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 3-Benzoylpyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Gavat, C. C., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets. MDPI Engineering Proceedings. [Link][3]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

A Researcher's Guide to Elemental Analysis: Theoretical Calculation and Practical Comparison for C₁₄H₁₃NO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's elemental composition is a cornerstone of its identity and purity. Elemental analysis serves as a fundamental checkpoint, validating the empirical formula of a newly synthesized molecule. This guide provides an in-depth look at the elemental analysis of the representative molecule C₁₄H₁₃NO, comparing theoretical calculations with practical experimental approaches.

Part 1: The Theoretical Benchmark: Calculating the Elemental Composition of C₁₄H₁₃NO

Before any experimental analysis, the theoretical elemental composition must be calculated. This value serves as the absolute benchmark against which all experimental results are measured. The calculation is based on the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

The process involves two primary steps:

  • Calculate the Molar Mass of the Compound: This is the sum of the atomic weights of all atoms in the molecule.

  • Calculate the Mass Percentage of Each Element: This is determined by dividing the total mass of each element in the formula by the total molar mass of the compound and multiplying by 100.

For our target compound, C₁₄H₁₃NO, the calculations are as follows, using IUPAC conventional atomic weights for C, H, N, and O.[3][4]

  • Atomic weight of Carbon (C): 12.011 g/mol

  • Atomic weight of Hydrogen (H): 1.008 g/mol

  • Atomic weight of Nitrogen (N): 14.007 g/mol

  • Atomic weight of Oxygen (O): 15.999 g/mol

Step 1: Molar Mass Calculation

  • Mass of Carbon = 14 atoms * 12.011 g/mol = 168.154 g/mol

  • Mass of Hydrogen = 13 atoms * 1.008 g/mol = 13.104 g/mol

  • Mass of Nitrogen = 1 atom * 14.007 g/mol = 14.007 g/mol

  • Mass of Oxygen = 1 atom * 15.999 g/mol = 15.999 g/mol

  • Total Molar Mass of C₁₄H₁₃NO = 211.264 g/mol

Step 2: Elemental Percentage Composition Calculation

  • % Carbon (C) = (168.154 / 211.264) * 100 = 79.59%

  • % Hydrogen (H) = (13.104 / 211.264) * 100 = 6.20%

  • % Nitrogen (N) = (14.007 / 211.264) * 100 = 6.63%

  • % Oxygen (O) = (15.999 / 211.264) * 100 = 7.57%

This theoretical data is summarized in the table below.

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.01114168.15479.59
HydrogenH1.0081313.1046.20
NitrogenN14.007114.0076.63
OxygenO15.999115.9997.57
Total C₁₄H₁₃NO -29 211.264 100.00
Table 1. Theoretical elemental composition of C₁₄H₁₃NO.

Part 2: The Gold Standard Experimental Method: Combustion Analysis

The most prevalent and reliable method for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound is combustion analysis, often performed using a dedicated CHN analyzer.

Principle of Operation: The underlying principle is the complete and quantitative combustion of a small, precisely weighed sample in an oxygen-rich environment. The sample is heated to a high temperature (typically ~900-1000°C), causing it to decompose. The resulting combustion gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are swept by a carrier gas (usually helium) through a series of detectors.

  • Causality: The choice of combustion is critical because it reliably breaks all chemical bonds and converts each element into a simple, stable, and detectable gaseous molecule. The amount of CO₂, H₂O, and N₂ produced is directly proportional to the amount of C, H, and N in the original sample.

Self-Validating Protocol: A trustworthy protocol incorporates system validation checks, including calibration with known standards and the analysis of blanks. For instance, the United States Pharmacopeia (USP) General Chapter <441> provides guidance on the acceptable tolerances for elemental analysis, typically requiring experimental values to be within ±0.3% of the theoretical values.

Experimental Workflow: CHN Analysis via Combustion

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Sample (1-3 mg) B 2. Encapsulate in Tin/Silver Foil A->B C 3. Introduce into Combustion Furnace (~950°C + O₂) B->C D 4. Combustion Gases (CO₂, H₂O, NOₓ) C->D E 5. Reduction Furnace (NOₓ → N₂) D->E F 6. Gas Separation (GC Column) E->F G 7. Detection (TCD) F->G H 8. Signal Integration G->H I 9. Calculate %C, %H, %N (vs. Standard) H->I

Caption: Workflow for CHN elemental analysis by combustion.

Part 3: Comparing Theory with Practice: A Data-Driven Perspective

No experimental technique is perfect. Minor discrepancies between theoretical and experimental values are expected due to instrumental limitations and sample handling. Below is a comparison of our theoretical values for C₁₄H₁₃NO with hypothetical, yet realistic, experimental data from two different analytical methods.

ElementTheoretical Value (%)Combustion Analysis Data (%)High-Resolution Mass Spec (HRMS) Confirmation
Carbon 79.5979.41-
Hydrogen 6.206.28-
Nitrogen 6.636.55-
Oxygen ¹7.577.76-
Molar Mass 211.264 g/mol -211.0997 (Calculated for C₁₄H₁₃NO) 211.1001 (Observed)
Table 2. Comparison of theoretical vs. experimental data for C₁₄H₁₃NO.
¹Oxygen is typically determined by difference or via pyrolysis, not direct combustion.

Analysis of Results:

  • The Combustion Analysis data shows a deviation of -0.18% for Carbon, +0.08% for Hydrogen, and -0.08% for Nitrogen. All values fall well within the acceptable ±0.3% tolerance, providing strong evidence for the proposed formula.

  • High-Resolution Mass Spectrometry (HRMS) offers a powerful, orthogonal method for formula confirmation. It measures the mass-to-charge ratio with extremely high precision. The hypothetical observed mass (211.1001) is within a few parts-per-million (ppm) of the calculated exact mass for the C₁₄H₁₃NO formula, corroborating the elemental composition.

Part 4: A Comparative Guide to Analytical Techniques

While combustion analysis is the workhorse for CHN content, a comprehensive analytical strategy involves selecting the right tool for the right question.

  • Combustion Analysis: Best for high-precision determination of C, H, N, and S percentages in pure organic materials. It is a bulk technique, meaning it provides the average composition of the entire sample.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The preferred method for quantifying trace and ultra-trace elemental impurities, particularly heavy metals. It is not used for bulk C, H, N, O analysis but is critical for purity assessment in drug development.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the intact molecule, which can be used to determine a unique molecular formula. It confirms the elemental ratio but not the bulk percentage.

  • X-Ray Fluorescence (XRF): A non-destructive technique often used for analyzing the elemental composition of inorganic materials, metals, and polymers. It is less sensitive to lighter elements like C, H, N, and O.

Decision Workflow for Elemental Characterization

decision_tree Start Goal: Confirm Elemental Composition of a Pure Organic Compound Q1 Need % Composition of C, H, N, S? Start->Q1 A_Combustion Use Combustion Analysis Q1->A_Combustion Yes Q2 Need to Confirm Molecular Formula? Q1->Q2 No / Also... A_Combustion->Q2 A_HRMS Use High-Resolution Mass Spectrometry (HRMS) Q2->A_HRMS Yes Q3 Need to Quantify Trace Metal Impurities? Q2->Q3 No / Also... A_HRMS->Q3 A_ICPMS Use ICP-MS or ICP-OES Q3->A_ICPMS Yes End Comprehensive Characterization Q3->End No A_ICPMS->End

Sources

Comparative Guide: Differentiating 3-(3,5-Dimethylbenzoyl)pyridine from 2- and 4- Isomers via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly when synthesizing nicotinamide mimics or allosteric modulators, the regioselectivity of Friedel-Crafts acylations or Grignard additions to pyridine rings can be ambiguous. Differentiating 3-(3,5-dimethylbenzoyl)pyridine (Target) from its 2- and 4- isomers is critical, as these regioisomers often exhibit vastly different biological activities and metabolic stability profiles.

This guide provides a definitive, self-validating NMR protocol to distinguish these isomers. The method relies on two pillars:

  • The "Anchor": Using the 3,5-dimethylbenzoyl group as an internal integration standard.

  • The "Fingerprint": Analyzing the symmetry and coupling patterns of the pyridine ring protons, specifically the diagnostic "isolated" H2 proton of the 3-isomer.

Part 1: Structural Analysis & Electronic Environments

To interpret the NMR data accurately, one must understand the electronic causality governing the chemical shifts.

The "Anchor": 3,5-Dimethylbenzoyl Moiety

Across all three isomers, this portion of the molecule remains electronically similar. It serves as your internal calibration standard .

  • Methyl Groups (6H): Appear as a sharp singlet at δ 2.3–2.4 ppm .

  • Phenyl Ring Protons (3H):

    • H2'/H6' (2H): Singlet (or fine doublet) at ~7.4 ppm (Ortho to carbonyl).

    • H4' (1H): Singlet at ~7.2 ppm (Para to carbonyl).

  • Utility: If your integration of the methyl singlet (set to 6.00) does not yield a 2:1 ratio for the phenyl protons, your sample is impure or aggregated.

The Variable: Pyridine Ring Regiochemistry

The position of the nitrogen atom relative to the carbonyl group drastically alters the symmetry and chemical shift (deshielding) of the pyridine protons.

  • 4-Isomer (Symmetric): The molecule has a plane of symmetry running through the N-C4 axis. H2 is equivalent to H6, and H3 is equivalent to H5.

  • 2-Isomer (Asymmetric/Shielded): The carbonyl is adjacent to the nitrogen. The anisotropy of the carbonyl group often locks in a specific conformation to minimize dipole repulsion, creating a complex splitting pattern.

  • 3-Isomer (Asymmetric/Deshielded): The Target. The key feature is H2 , which is trapped between the electronegative Nitrogen and the electron-withdrawing Carbonyl. This "double deshielding" pushes H2 significantly downfield.

Part 2: Comparative NMR Analysis

4-(3,5-Dimethylbenzoyl)pyridine (The Symmetric Impostor)
  • Diagnostic Feature: Symmetry. [1]

  • Pyridine Signals: You will see only two distinct signal environments for the pyridine ring, integrating for 2 protons each.

    • δ ~8.7–8.8 ppm (2H, d): H2 and H6 (Adjacent to Nitrogen).

    • δ ~7.5–7.7 ppm (2H, d): H3 and H5 (Adjacent to Carbonyl).

  • Coupling: An AA'XX' or AA'BB' system, appearing as clean doublets (approx

    
    ).
    
2-(3,5-Dimethylbenzoyl)pyridine (The Complex Isomer)
  • Diagnostic Feature: Complexity & H3 Shift.

  • Pyridine Signals: Four distinct signals.

    • δ ~8.7 ppm (1H, d): H6 (Adjacent to Nitrogen, far from Carbonyl).

    • δ ~8.0–8.1 ppm (1H, d): H3 (Adjacent to Carbonyl).

    • δ ~7.4–7.9 ppm (2H, m): H4 and H5 often overlap or appear as complex multiplets.

  • Differentiation: The absence of a singlet around 9.0 ppm distinguishes this from the 3-isomer.

This compound (The Target)
  • Diagnostic Feature: The "Lonely" Singlet. [2]

  • Pyridine Signals: Four distinct signals, but with a unique splitting pattern.[1]

    • δ ~9.0–9.2 ppm (1H, s or d,

      
      ): H2 . This is the "smoking gun." It is a singlet (or fine doublet due to long-range coupling) shifted furthest downfield.
      
    • δ ~8.8 ppm (1H, dd,

      
      ):  H6 (Adjacent to Nitrogen).
      
    • δ ~8.1–8.3 ppm (1H, dt,

      
      ):  H4 (Para to Nitrogen).
      
    • δ ~7.4–7.5 ppm (1H, dd): H5 (The most shielded pyridine proton).

Part 3: Data Visualization

Summary Table: Predicted Chemical Shifts (CDCl₃)

Note: Values are approximate (±0.2 ppm) and depend on concentration/temperature.

Proton Assignment4-Isomer (Symmetric)2-Isomer (Ortho)3-Isomer (Target) Multiplicity (3-Iso)
Methyls (Anchor) 2.402.402.40 Singlet (6H)
Pyridine H2 8.80 (2H, w/ H6)9.05 Singlet / Fine Doublet (1H)
Pyridine H6 8.80 (2H, w/ H2)8.708.80 Doublet of Doublets (1H)
Pyridine H4 7.85 (m)8.20 Doublet / Multiplet (1H)
Pyridine H3 7.60 (2H, w/ H5)8.05
Pyridine H5 7.60 (2H, w/ H3)7.50 (m)7.45 Doublet of Doublets (1H)
Decision Tree Workflow

Use the following logic to rapidly classify your product.

NMR_Decision_Tree Start Acquire 1H NMR (CDCl3 or DMSO-d6) Check_Methyl Calibrate Integration: Set Methyl Singlet (~2.4 ppm) to 6H Start->Check_Methyl Count_Pyridine Count Signals in Aromatic Region (7.4 - 9.2 ppm) Excluding Phenyl Protons Check_Methyl->Count_Pyridine Two_Signals Only 2 Pyridine Signals? (Integrals: 2H, 2H) Count_Pyridine->Two_Signals Four_Signals 4 Distinct Pyridine Signals? (Integrals: 1H each) Count_Pyridine->Four_Signals Result_4 Identity: 4-Isomer (Symmetric) Two_Signals->Result_4 Yes Check_H2 Check Downfield Region (> 8.9 ppm) Four_Signals->Check_H2 Yes Singlet_Found Distinct Singlet/Fine Doublet at ~9.0 - 9.2 ppm? Check_H2->Singlet_Found Result_3 Identity: 3-Isomer (Target) Singlet_Found->Result_3 Yes (H2) Result_2 Identity: 2-Isomer (H3 doublet at ~8.0 ppm) Singlet_Found->Result_2 No (Highest is ~8.7 d)

Caption: Logic flow for identifying benzoylpyridine isomers based on symmetry and H2 chemical shift.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred. DMSO-
    
    
    
    is an alternative but may shift the water peak into the aromatic region, obscuring the phenyl protons.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube Quality: Use high-throughput tubes (5mm) free of paramagnetic dust.

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans: Minimum 16 scans to resolve the fine coupling of the H2 singlet in the 3-isomer.

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated H2 proton often has a longer 
    
    
    
    relaxation time. If D1 is too short, the H2 integral may appear lower than 1H.
Processing & Validation
  • Phase Correction: Ensure the baseline is flat; rolling baselines distort integrals.

  • Calibration: Reference residual

    
     to 7.26 ppm.
    
  • Integration Check:

    • Integrate the Methyl singlet (2.4 ppm). Force value to 6.00.

    • Check the Phenyl protons (7.2–7.4 ppm).[2] They must sum to 3.00 (±0.1) .

    • If this passes, integrate the pyridine region.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Search: Benzoylpyridine]. Retrieved from [Link]

  • Kamounah, F. S., et al. (1985).[3] Proton magnetic resonance studies of substituted 3,5‐dimethylbenzenes. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). Proton NMR Data - Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3,5-Dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(3,5-Dimethylbenzoyl)pyridine Content Type: Essential Safety & Logistical Guide

CAS Number: 1183687-49-1 Synonyms: (3,5-Dimethylphenyl)(pyridin-3-yl)methanone; 3,5-Dimethyl-3'-benzoylpyridine Molecular Weight: 211.26 g/mol Primary Hazard Class: Irritant / Potential Acute Toxicant (Treat as Hazardous)[1]

Executive Safety Summary (Immediate Action Card)

This guide prioritizes the Precautionary Principle . While specific GHS data for this exact isomer (CAS 1183687-49-1) is often extrapolated from class-based data (diaryl ketones/pyridines), safety protocols must default to protection against Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation until specific lot analysis proves otherwise.[1]

Category Standard Requirement Critical Note
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for handling powders or liquids where splash risk exists.[1]
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm)Change outer glove immediately upon contamination.
Respiratory Certified Fume Hood (Face velocity 80–100 fpm)If hood is unavailable, use a half-face respirator with P100/OV cartridges.[1]
Skin/Body Lab Coat (Buttoned) + Long Pants + Closed ShoesExposed skin is a primary vector for pyridine-derivative absorption.[1]
Spill Response Inert Absorbent (Vermiculite/Sand)Do NOT use sawdust or combustible materials.

Hazard Identification & Risk Assessment

Understanding the chemical structure allows us to predict specific risks. The molecule contains a pyridine ring (associated with neurological and hepatic toxicity risks) and a ketone bridge (potential irritant).[1]

GHS Classification (Predicted/Class-Based)[1]
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed) or Category 3 (Toxic).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • STOT - Single Exposure: Category 3 (Respiratory Irritation).[1]

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate protection level based on the quantity and state of the chemical.

RiskAssessment Start Start: Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dust Hazard Liquid Liquid / Solution StateCheck->Liquid Splash/Vapor Hazard QuantCheck Quantity > 1g? Solid->QuantCheck Liquid->QuantCheck HighRisk High Risk Protocol: Full Fume Hood + Double Gloves + Face Shield (if liquid) QuantCheck->HighRisk Yes StdRisk Standard Protocol: Fume Hood + Nitrile Gloves + Splash Goggles QuantCheck->StdRisk No

Figure 1: Decision matrix for determining PPE levels based on physical state and quantity handled.

Comprehensive PPE Strategy

Respiratory Protection

Primary Control: All handling of open containers must occur within a certified chemical fume hood.

  • Mechanism: Pyridine derivatives often possess distinct, unpleasant odors and can cause respiratory sensitization. The hood prevents inhalation of dusts (if solid) or volatile organic vapors.[1]

  • Contingency (No Hood): If engineering controls fail or are absent (e.g., during spill cleanup outside a hood), a NIOSH-approved half-face respirator equipped with Organic Vapor/P100 (OV/P100) combination cartridges is mandatory.[1]

Dermal Protection (Gloves)

Pyridine rings are lipophilic and can facilitate the transport of the molecule across the dermal barrier.

  • Material: Nitrile Rubber is the standard. Latex is not recommended due to poor organic solvent resistance.

  • Technique (Double Gloving):

    • Inner Layer: Standard 4-mil nitrile examination glove.

    • Outer Layer: Long-cuff nitrile or polychloroprene glove (minimum 5-mil).[1]

    • Protocol: Inspect gloves for pinholes before use. Remove the outer glove immediately if splashed.

Eye & Face Protection
  • Standard: Chemical Splash Goggles (indirect venting). These seal against the face, preventing vapors or splashed liquids from bypassing the lens.

  • High-Volume (>100mL/5g): Add a Face Shield over the goggles to protect the neck and mouth from projectile splashes during vigorous reactions or transfers.[1]

Operational Protocols

Pre-Handling Setup
  • Verify Engineering Controls: Check fume hood flow monitor (target: 100 fpm).

  • Decontaminate Workspace: Clear the hood of incompatible chemicals (oxidizers, strong acids).

  • Prepare Waste Stream: Label a dedicated "Organic Waste - Halogen Free" container (unless halogenated solvents are used in the process).

Handling & Transfer Procedure
  • Weighing: Use a balance located inside the fume hood. If the balance is external, tare the container, move to the hood to add the solid/liquid, seal loosely, and return to the balance.[1]

  • Solubilization: Dissolve the compound in the solvent (e.g., DCM, Methanol) slowly.[1] Exothermic activity is possible if reacting with strong acids.

Emergency Spill Response

In the event of a spill, immediate decisive action prevents chronic exposure.[4]

SpillResponse Alert 1. Alert & Evacuate (Notify Personnel) PPE 2. Don PPE (Resp, Goggles, Dbl Gloves) Alert->PPE Contain 3. Containment (Vermiculite/Pads) PPE->Contain Clean 4. Cleanup (Sweep/Scoop to Bag) Contain->Clean Decon 5. Decontaminate (Soap & Water Wash) Clean->Decon

Figure 2: Step-by-step workflow for managing a laboratory spill of this compound.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Protect: Don full PPE including respirator if outside the hood.

  • Absorb: Cover liquid spills with vermiculite or sand.[5][6] Do not use paper towels (combustible).[1]

  • Disposal: Scoop material into a heavy-duty hazardous waste bag. Label as "Hazardous Waste - Pyridine Derivative".[1]

  • Wash: Clean the surface with a mild detergent solution, followed by water.

Decontamination & Disposal[3][4][7]

Equipment Decontamination
  • Glassware: Rinse with acetone or ethanol inside the fume hood before moving to the wash station. Collect the first rinse as hazardous waste.

  • Balances/Surfaces: Wipe down with a disposable paper towel dampened with ethanol. Dispose of the towel as solid hazardous waste.

Waste Disposal[2][4][7][8]
  • Do NOT dispose of down the drain.

  • Segregation: Segregate into "Organic Non-Halogenated" waste streams unless mixed with halogenated solvents (e.g., DCM).

  • Labeling: clearly mark the container with the full chemical name: This compound .

References

  • National Institute of Standards and Technology (NIST). (2025).[7] Pyridine, 3,5-dimethyl- Properties & CAS Data. Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: Benzoylpyridine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,5-Dimethylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethylbenzoyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.